Amoxicillin-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
371.36 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
LSQZJLSUYDQPKJ-FKFDIMAKSA-N |
Synonyms |
(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C6; AMPC-13C6; Amoxycillin-13C6; Helvamox-13C6 ; Pasetocin-13C6; Penimox-13C6; Zamocillin-13C6; |
Origin of Product |
United States |
Foundational & Exploratory
Amoxicillin-13C6 chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amoxicillin-13C6, a stable isotope-labeled version of the widely used antibiotic, amoxicillin. This document covers its chemical structure, molecular properties, and common applications, particularly its role as an internal standard in quantitative analytical methods. Detailed experimental workflows are provided to guide researchers in its practical use.
Core Chemical and Physical Properties
This compound is a synthetically modified amoxicillin where six carbon atoms in the phenyl group are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of amoxicillin in various biological matrices.
Chemical Structure
The core structure of this compound is identical to that of amoxicillin, with the isotopic labeling confined to the 4-hydroxyphenyl side chain.
IUPAC Name: (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl-1,2,3,4,5,6-13C6)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₀¹³C₆H₁₉N₃O₅S | [2][3][4][5][6] |
| Molecular Weight | 371.36 g/mol | [3][4][5][6] |
| Appearance | White to Off-White Solid | [7] |
| Chemical Purity (by HPLC) | ≥95% - 98.30% | [1][2] |
| Isotopic Enrichment | ≥98% - 99% | [1][8] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | 2-8°C Refrigerator or -20°C for long-term | [2][7] |
Synthesis Overview
The synthesis of this compound involves the coupling of a 13C-labeled para-hydroxy phenyl glycine side chain with the 6-aminopenicillanic acid (6-APA) nucleus. While specific proprietary methods may vary, the general approach mirrors the semi-synthesis of amoxicillin.[9]
A common industrial method for amoxicillin synthesis involves an enzymatic reaction using immobilized penicillin G acylase.[10] This process typically involves the reaction of 6-APA with an activated derivative of the side-chain, in this case, 13C-labeled D-(-)-α-(4-hydroxyphenyl)glycine methyl ester (HPGM).[10] Chemical synthesis methods are also employed, often involving the protection of reactive groups followed by coupling and deprotection steps.[10][11]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the accurate quantification of amoxicillin in biological samples (e.g., serum, plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, while its mass difference allows for distinct detection.
General Protocol for Amoxicillin Quantification using LC-MS/MS
This protocol outlines a typical workflow for the quantification of amoxicillin in a biological matrix using this compound as an internal standard.
1. Sample Preparation:
- To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration.
- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
- Vortex the mixture to ensure thorough mixing and precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. Liquid Chromatography (LC):
- Inject the supernatant into an LC system equipped with a suitable column (e.g., C18).
- Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate amoxicillin and this compound from other matrix components.
3. Mass Spectrometry (MS):
- The eluent from the LC system is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both amoxicillin and this compound.
- The concentration of amoxicillin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Diagrams and Visualizations
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Analytical Workflow for Quantification
The following diagram illustrates the logical flow of using this compound as an internal standard in a typical quantitative analysis experiment.
Caption: Workflow for amoxicillin quantification using this compound.
References
- 1. Purchase [13C6]-Amoxicillin [nucleosyn.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Amoxicillin 13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. vivanls.com [vivanls.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. biobasedpress.eu [biobasedpress.eu]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Amoxicillin synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Amoxicillin-13C6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, specifications, and applications of Amoxicillin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of amoxicillin in research and preclinical studies.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. The purity and isotopic enrichment are critical parameters for its use as an internal standard in mass spectrometry-based assays. Below is a summary of the quantitative data provided by various suppliers.
| Supplier | Chemical Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |
| Nucleosyn | 95%[1] | 98%[1] | C₁₀¹³C₆H₁₉N₃O₅S[1] | 371.36[1] |
| Alfa Chemistry | ≥95% | 99% ¹³C | C₁₆H₁₉N₃O₅S | 371.4 |
| Shimadzu | min. 95% | min. 99% ¹³C[2] | C₁₆H₁₉N₃O₅S[2] | 371.40[2] |
| MedChemExpress | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S[3] | 371.36[3] |
| LGC Standards | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S[4] | Not specified |
| Toronto Research Chemicals (TRC) | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S | 371.36 |
| Santa Cruz Biotechnology | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S | 371.36 |
Application: Bioanalytical Method Internal Standard
This compound serves as an ideal internal standard for the quantification of amoxicillin in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure is identical to amoxicillin, except for the inclusion of six carbon-13 isotopes. This ensures that it co-elutes with the unlabeled amoxicillin and exhibits similar ionization efficiency, while being distinguishable by its higher mass. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of amoxicillin in human plasma using this compound as an internal standard. These protocols are based on established methods found in the scientific literature.[1][5][6][7][8][9]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating the analyte and internal standard from complex biological matrices.
Methodology:
-
Spiking: To 100 µL of a human plasma sample, add a known concentration of this compound working solution.
-
Acidification: Add 100 µL of 1% (v/v) formic acid in water and vortex for 30 seconds.[8]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 10 °C.[8]
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X) with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.[8]
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.[8]
-
Drying: Dry the cartridge under a stream of nitrogen for 1 minute.[8]
-
Elution: Elute the amoxicillin and this compound with 1.0 mL of the mobile phase.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: An ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium formate in water is often used.[6]
-
Flow Rate: A typical flow rate is 0.400 mL/min.[6]
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode. The negative ionization mode is often preferred for amoxicillin.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both amoxicillin and this compound.
-
Amoxicillin Transition: m/z 363.9 → 223.1[10]
-
This compound Transition: m/z 369.9 → 229.1 (The exact m/z will be 6 Da higher than the unlabeled compound).
-
Visualizations
Experimental Workflow for Amoxicillin Quantification
Caption: Workflow for amoxicillin quantification using this compound.
Logical Relationship of Internal Standard Method
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. wseas.com [wseas.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application [zenodo.org]
- 7. academic.oup.com [academic.oup.com]
- 8. zenodo.org [zenodo.org]
- 9. interesjournals.org [interesjournals.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Stability and Storage of Amoxicillin-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Amoxicillin-13C6. The data presented is crucial for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. While specific stability studies on this compound are not extensively published, the stability profile of amoxicillin is a well-established and reliable proxy due to the isotopic labeling not significantly impacting chemical stability.
Storage Recommendations
The integrity of this compound as a reference standard or research material is contingent upon proper storage. The following conditions are recommended based on information from various suppliers and the known chemical properties of amoxicillin.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Atmosphere | Duration |
| Long-term Storage | -20°C[1] | Under inert atmosphere | ≥ 1 year[2][3] |
| Short-term Storage | 2-8°C (Refrigerator)[4] | Under inert atmosphere | As specified by the supplier |
| Shipping | Ambient Temperature | N/A | For the duration of transit |
Stability Profile in Solution
The stability of amoxicillin, and by extension this compound, in solution is influenced by several factors, most notably pH, temperature, and the composition of the solvent. The primary degradation pathway in aqueous solution is the hydrolysis of the β-lactam ring.
Effect of pH and Temperature
Amoxicillin exhibits pH-dependent stability, with optimal stability generally observed in slightly acidic to neutral conditions. Both acidic and alkaline conditions accelerate its degradation. Higher temperatures also significantly increase the rate of degradation.
Table 2: Stability of Amoxicillin in Aqueous Solution at Various pH and Temperature Conditions
| Concentration | pH | Temperature (°C) | Shelf-Life (t90) | Reference |
| 1 mg/mL | 6.53 | 40 | 4.85 hours | [5] |
| 1 mg/mL | 6.52 | 2.9 | >263.8 hours | [5] |
| 15 mg/mL | 8.34 | 40 | 0.11 hours | [5] |
| 7.5 mg/mL | 7.69 | 2.9 | 51.8 hours | [5] |
Photostability
Studies on the photodegradation of amoxicillin indicate that it is susceptible to degradation under light exposure, particularly in the presence of photosensitizers. Therefore, solutions of this compound should be protected from light.
Experimental Protocols
The following protocols are detailed methodologies for conducting stability and analysis of this compound, based on established methods for amoxicillin.
Protocol for Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.
3.1.1. Chromatographic Conditions
-
Column: Inertsil C18 (250 x 4.0 mm, 4 µm) or equivalent reversed-phase C18 column.[6]
-
Mobile Phase: A mixture of a pH 5.0 buffer and methanol (95:5, v/v).[6]
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to 5.0.
-
-
Flow Rate: 1.0 mL/minute.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the this compound sample for stability testing in the desired solvent and at the desired concentration.
-
Working Solutions: Dilute the stock and sample solutions with the mobile phase to fall within the linear range of the assay.
3.1.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions at specified time points during the stability study.
-
Quantify the amount of this compound remaining by comparing the peak area of the sample to that of the standard.
Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound. These studies are conducted under more severe conditions than accelerated stability testing.
3.2.1. Stress Conditions (as per ICH Q1A(R2) guidelines)[7]
-
Acid Hydrolysis: Expose the this compound solution to an acidic medium (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Expose the this compound solution to a basic medium (e.g., 0.1 N NaOH) at room temperature for a defined period.[8] Neutralize the solution before analysis.
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80°C) for a specified duration.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period, alongside a dark control.
3.2.2. Sample Analysis
Analyze the stressed samples using the validated stability-indicating HPLC method described in section 3.1. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at a sufficient level for detection without completely degrading the parent compound.[7]
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.[4][9] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][9] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound involves several key stages, from sample preparation to data analysis, to ensure reliable and reproducible results.
References
- 1. google.com [google.com]
- 2. High-performance liquid chromatographic method for potency determination of amoxicillin in commercial preparations and for stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pexacy.com [pexacy.com]
Amoxicillin-13C6 CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amoxicillin-13C6, a stable isotope-labeled version of the widely used β-lactam antibiotic, amoxicillin. This document furnishes detailed information on its chemical identifiers, physicochemical properties, and relevant experimental protocols, making it an essential resource for professionals in drug development and scientific research.
Core Data Summary
The following tables provide a structured summary of the key quantitative data for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 26787-78-0 (for unlabeled Amoxicillin, often used as a reference as a specific CAS for the 13C6 variant is not consistently available)[1][2] |
| Molecular Formula | C₁₀¹³C₆H₁₉N₃O₅S[1][3][4] |
| Molecular Weight | 371.36 g/mol [1][3][4] |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl-1,2,3,4,5,6-¹³C₆)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4] |
| InChI | InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3+1,4+1,5+1,6+1,7+1,8+1[1] |
| SMILES | O=C1--INVALID-LINK--[13C]2=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]2)=O">C@([H])[C@]3([H])N1--INVALID-LINK--C(C)(C)S3 |
| Synonyms | Amoxycillin-13C6, AMPC-13C6, Helvamox-13C6, Pasetocin-13C6, Penimox-13C6, Zamocillin-13C6[1][3] |
Table 2: Physicochemical Properties of Amoxicillin
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in water.[5] 1 g in about 370 mL water, about 2000 mL alcohol, about 290 mL phosphate buffer (1%, pH 7), about 330 mL methanol.[5] |
| pKa | pKa₁ = 2.7 (carboxyl group), pKa₂ = 7.4 (amino group), pKa₃ = 9.6 (hydroxyl group)[6] |
| Melting Point | Decomposes at 194 °C |
| LogP | 0.87 |
Mechanism of Action
Amoxicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall. It acts by competitively inhibiting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the final step of cell wall synthesis.[7][8] This disruption leads to a dysfunctional cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[7]
Caption: Mechanism of action of Amoxicillin.
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Amoxicillin Quantification
This section outlines a general methodology for the quantification of amoxicillin in biological matrices, based on established protocols.[9][10]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog like Amoxicillin-d4).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol) and vortexing.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
The supernatant can be further diluted or directly injected into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[11]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[10][11]
-
Column Temperature: Maintained at a constant temperature, for instance, 40 °C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for amoxicillin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for amoxicillin and the internal standard are monitored.
Caption: Experimental workflow for Amoxicillin analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amoxicillin 13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. interesjournals.org [interesjournals.org]
- 10. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
Methodological & Application
LC-MS/MS Method for the Quantification of Amoxicillin in Human Plasma Using Amoxicillin-13C6
Application Note
AN-202511-01
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the quantitative determination of amoxicillin in human plasma. The method utilizes Amoxicillin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 10 to 10,000 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used in the treatment of bacterial infections. Accurate and reliable quantification of amoxicillin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in instrument response.
Experimental
Materials and Reagents
-
Amoxicillin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Stock and Working Solutions
-
Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin in a 1:1 methanol:water solution.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 1:1 methanol:water solution.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 1:1 methanol:water.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-4.0 min: 95-5% B
-
4.0-5.0 min: 5% B
-
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Amoxicillin: 366.1 → 349.2
-
This compound: 372.1 → 355.2
-
-
Collision Energy: Optimized for the specific instrument, typically 15-25 eV.
-
Dwell Time: 100 ms
Results and Discussion
The developed method demonstrated excellent performance for the quantification of amoxicillin in human plasma.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 15% |
| Recovery | > 85% |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of amoxicillin.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of amoxicillin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research, including pharmacokinetic and bioequivalence studies.
Detailed Protocol
Preparation of Solutions
1.1. Amoxicillin Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of amoxicillin reference standard.
-
Dissolve in a 10 mL volumetric flask with a 1:1 (v/v) solution of methanol and ultrapure water.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
1.2. This compound Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask with a 1:1 (v/v) solution of methanol and ultrapure water.
-
Vortex thoroughly.
-
Store at -20°C.
1.3. Preparation of Calibration Standards and Quality Controls
-
Prepare a series of working solutions by serially diluting the amoxicillin stock solution with a 1:1 methanol:water mixture to achieve the desired concentrations for the calibration curve (e.g., 10, 20, 50, 100, 500, 1000, 5000, 10,000 ng/mL).
-
Prepare separate working solutions for low, medium, and high-quality control samples.
Sample Preparation Protocol
-
Retrieve plasma samples, calibration standards, and quality controls from storage and allow them to thaw to room temperature.
-
Arrange and label microcentrifuge tubes for each sample.
-
Pipette 100 µL of the respective plasma sample, calibration standard, or quality control into the corresponding tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
To induce protein precipitation, add 300 µL of ice-cold acetonitrile to each tube.
-
Securely cap the tubes and vortex for 1 minute at high speed.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
-
Place the tubes in a sample concentrator and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS System Setup and Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Set up the autosampler to inject 5 µL of each sample.
-
Create an analysis sequence including blank samples, calibration standards, quality controls, and unknown samples.
-
Initiate the data acquisition using the specified LC gradient and MS parameters.
Logical Relationship of Method Components
Application Note: UPLC-MS/MS Protocol for Amoxicillin Analysis in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxicillin is a widely used broad-spectrum β-lactam antibiotic for treating various bacterial infections. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy. This application note provides a detailed protocol for the sensitive and selective quantification of amoxicillin in human urine samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Experimental Protocols
This section outlines the detailed methodologies for the analysis of amoxicillin in urine samples.
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the clean-up of urine samples to minimize matrix effects.[1][2]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
Urine samples
-
Internal Standard (IS) working solution (e.g., Amoxicillin-d4)[1][2][3][4]
Procedure:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
To 1.0 mL of the supernatant, add the internal standard working solution.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase starting condition (e.g., 95% 0.1% formic acid in water: 5% acetonitrile).
-
Vortex the reconstituted sample and transfer it to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
| Parameter | Value |
| UPLC Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[1][2] or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water[3][4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3][4][5] |
| Flow Rate | 0.3 - 0.4 mL/min[3][4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[6] |
| Gradient Elution | A linear gradient can be optimized. A typical starting point is 95% A, holding for 0.5 min, then ramping to 55% A over 1.5 min, holding for 1 min, and returning to initial conditions for re-equilibration.[4] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Capillary Voltage | 3.0 - 4.0 kV[3][4] |
| Source Temperature | 110 - 300°C[4][7] |
| Desolvation Temperature | 250 - 350°C[4][7] |
| Collision Gas | Argon[4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[4][6] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxicillin | 366.1[4] | 349.2[4] | 16[6] |
| 208.0[8] | |||
| 114.0[9] | |||
| Amoxicillin-d4 (IS) | 370.1[4] | 114.15[4] | Optimized individually |
Data Presentation
The following table summarizes the quantitative data from various validated methods for amoxicillin analysis.
| Parameter | Amoxicillin in Urine | Amoxicillin in Plasma | Reference |
| Linearity Range | N/A | 10 - 15000 ng/mL | [6][10] |
| Lower Limit of Quantification (LLOQ) | 0.0500 µg/mL | 10 ng/mL | [1][10] |
| Recovery | N/A | >94.1% | [4] |
| Intra-day Precision (%CV) | N/A | < 3.53% | [6] |
| Inter-day Precision (%CV) | N/A | < 5.63% | [6] |
Note: While specific quantitative data for urine is limited in the provided search results, the LLOQ in urine is reported to be 0.0500 µg/mL.[1][2] The data from plasma analysis can serve as a reference for expected performance.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of amoxicillin in urine.
Caption: MRM fragmentation pathway of amoxicillin.
References
- 1. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. public.jenck.com [public.jenck.com]
- 6. wseas.com [wseas.com]
- 7. interesjournals.org [interesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Amoxicillin in Pharmacokinetic Studies Using Amoxicillin-¹³C₆ Internal Standard
Introduction
Amoxicillin is a widely prescribed β-lactam antibiotic effective against a broad spectrum of bacterial infections.[1][2] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive bioanalytical method for the quantification of amoxicillin in plasma, employing Amoxicillin-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[3] This method is particularly suited for high-throughput analysis in clinical and preclinical pharmacokinetic studies.
Principle
This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of amoxicillin. Plasma samples are first deproteinized to remove interfering macromolecules. Amoxicillin-¹³C₆ is added at the beginning of the sample preparation process to track the analyte throughout extraction and analysis. The chromatographic system separates amoxicillin from other endogenous plasma components, and the mass spectrometer detects and quantifies amoxicillin and its internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Materials and Reagents
-
Amoxicillin (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K₂-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin reference standard in a 1:1 methanol:water solution.
-
Amoxicillin-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Amoxicillin-¹³C₆ in a 1:1 methanol:water solution.[5]
-
Working Solutions: Prepare serial dilutions of the amoxicillin stock solution in 1:1 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the Amoxicillin-¹³C₆ internal standard at an appropriate concentration.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the Amoxicillin-¹³C₆ internal standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and dilute with an equal volume of water containing 0.1% formic acid.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 1.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][5] |
| Flow Rate | 0.4 mL/min[5] |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C[5] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Amoxicillin Transition | m/z 366.1 → 349.2[5] |
| Amoxicillin-¹³C₆ Transition | m/z 372.1 → 355.2 (projected) |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent performance.
Linearity
The method exhibited excellent linearity over the concentration range of 10 ng/mL to 15,000 ng/mL for amoxicillin in human plasma.[1][7] The correlation coefficient (r²) was consistently ≥ 0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). The results are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 12.7 | 90.2 - 116.5 | ≤ 10.5 | 92.1 - 108.3 |
| LQC | 30 | ≤ 7.1 | 96.3 - 112.7 | ≤ 8.4 | 95.5 - 105.1 |
| MQC | 500 | ≤ 5.8 | 98.1 - 104.5 | ≤ 6.2 | 97.3 - 103.8 |
| HQC | 12,000 | ≤ 4.9 | 99.2 - 103.1 | ≤ 5.5 | 98.0 - 102.4 |
Data compiled and adapted from representative studies.[5][7]
Recovery and Matrix Effect
The extraction recovery of amoxicillin and the internal standard was consistent and reproducible across the different QC levels.
| Analyte | LQC Recovery (%) | HQC Recovery (%) |
| Amoxicillin | 94.1 | 96.8 |
| Amoxicillin-¹³C₆ | - | 95.5 |
Data adapted from a study with a similar methodology.[5]
The matrix effect was found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of amoxicillin or the internal standard.
Visualizations
Caption: Workflow for a typical pharmacokinetic study.
Caption: Detailed sample preparation workflow.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of amoxicillin in plasma using Amoxicillin-¹³C₆ as an internal standard. The method is rapid, sensitive, and robust, making it ideal for supporting high-throughput pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures the highest level of data quality, providing accurate and reliable results for pharmacokinetic modeling and interpretation.
References
Application Note: Solid-Phase Extraction for the Quantification of Amoxicillin in Animal Tissue Samples
AN-SPE-AMX-TIS-001
Introduction
Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine. Its use can lead to residues in animal-derived food products, necessitating sensitive and reliable methods for its detection and quantification to ensure food safety and adherence to regulatory limits.[1] This application note describes a robust solid-phase extraction (SPE) protocol for the cleanup and concentration of amoxicillin from various animal tissue samples prior to chromatographic analysis. The presented method is a compilation and refinement of established procedures, demonstrating high recovery and reproducibility.[1][2][3]
Principle
The method involves the initial extraction of amoxicillin from homogenized tissue using a phosphate buffer. Proteins are subsequently precipitated with trichloroacetic acid (TCA). The clarified supernatant is then subjected to solid-phase extraction. A reversed-phase or cation-exchange SPE cartridge is used to retain amoxicillin while interfering substances are washed away. The purified amoxicillin is then eluted and can be analyzed by methods such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.[2][4][5]
Data Presentation
Table 1: Recovery of Amoxicillin from Fortified Tissue Samples using SPE
| Tissue Type | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Beef Muscle | 5 | 83.9 | < 4 | [1][2] |
| 10 | 85.8 | < 4 | [1][2] | |
| 20 | 84.7 | < 4 | [1][2] | |
| Pork Muscle | 5 | 86.1 | < 4 | [1][2] |
| 10 | 88.1 | < 4 | [1][2] | |
| 20 | 87.5 | < 4 | [1][2] | |
| Chicken Muscle | 5 | 81.7 | < 4 | [1][2] |
| 10 | 82.9 | < 4 | [1][2] | |
| 20 | 82.1 | < 4 | [1][2] | |
| Tilapia Muscle | 5 | 92.5 | < 4 | [1][2] |
| 10 | 95.4 | < 4 | [1][2] | |
| 20 | 93.8 | < 4 | [1][2] | |
| Cattle Muscle | 50 | 57 | 19 | [4] |
| Chicken Muscle | 8.5 (LOQ) | 64-87 | ≤ 15 | [6] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.8 µg/kg | [1] |
| Limit of Quantification (LOQ) | 1.71 µg/kg | [3] |
| Linearity (Correlation Coefficient, r²) | 0.9997 | [5] |
Detailed Experimental Protocol
1. Materials and Reagents
-
Amoxicillin reference standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Trichloroacetic acid (TCA)
-
Deionized water
-
Solid-Phase Extraction Cartridges (e.g., Oasis HLB, Isolute ENV+, or C18)[6]
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
SPE manifold
2. Solution Preparation
-
0.01M Phosphate Buffer (pH 4.5): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 4.5 with phosphoric acid or potassium hydroxide solution if necessary.[1]
-
75% (w/v) Trichloroacetic Acid (TCA) Solution: Dissolve 75 g of TCA in deionized water and bring the final volume to 100 mL.[1]
-
2% (w/v) Trichloroacetic Acid (TCA) Solution: Dissolve 2 g of TCA in deionized water and bring the final volume to 100 mL.[1]
3. Sample Preparation
-
Weigh 5 g of the tissue sample into a 50 mL centrifuge tube.[1]
-
Add 20 mL of 0.01M phosphate buffer (pH 4.5).[1]
-
Homogenize the mixture at 10,000 rpm for 90 seconds.[1]
-
Centrifuge at 4500 rpm for 10 minutes and decant the supernatant into a clean 50 mL centrifuge tube.[1]
-
Re-extract the tissue pellet with an additional 20 mL of the phosphate buffer, centrifuge as before, and combine the supernatants.[1]
-
Filter the combined supernatant through a glass wool plug.[1]
-
For deproteinization, add 1 mL of 75% TCA solution to the filtrate, vortex for 30 seconds, and then centrifuge at 4500 rpm for 20 minutes.[1]
-
Filter the resulting supernatant through a glass wool plug.[1]
4. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Equilibration: Equilibrate the cartridge with 5 mL of 2% TCA solution.[1]
-
Loading: Load the prepared sample extract onto the SPE cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained amoxicillin with an appropriate solvent. For reversed-phase cartridges, this is typically a small volume (e.g., 2-4 mL) of methanol or acetonitrile. The choice of elution solvent may need optimization depending on the specific cartridge used.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for subsequent chromatographic analysis.
Visualizations
Caption: Workflow for amoxicillin extraction from tissue.
Caption: Logical flow of the SPE method for amoxicillin analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of amoxicillin residues in animal tissues by solid-phase extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of penicillins in animal tissues at trace residue concentrations: II. Determination of amoxicillin and ampicillin in liver and muscle using cation exchange and porous graphitic carbon solid phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: High-Resolution Mass Spectrometry for Amoxicillin Metabolite Identification
Abstract
This application note provides a detailed protocol for the identification and characterization of amoxicillin metabolites in biological matrices using high-resolution mass spectrometry (HRMS). The methodology encompasses sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing. The described workflow is suitable for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and for the discovery of novel biomarkers. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the comprehensive profiling of drug metabolites.[3] This document outlines a robust protocol for the identification of amoxicillin metabolites in complex biological samples.
Experimental Workflow
The overall experimental workflow for the identification of amoxicillin metabolites is depicted below.
Caption: Experimental workflow for amoxicillin metabolite identification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).
1.1. Protein Precipitation (for Plasma Samples)
This method is rapid and suitable for initial screening.
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
1.2. Liquid-Liquid Extraction (for Egg Samples)
This method offers cleaner extracts compared to protein precipitation.[4]
-
Homogenize 1 g of egg sample with 5 mL of acetonitrile.[4]
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the residue with another 5 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
1.3. In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is used to study the metabolic pathways of amoxicillin in a controlled environment.[3][5]
-
Prepare an incubation mixture containing:
-
Amoxicillin (10 µM final concentration)
-
Human liver microsomes (0.5 mg/mL final concentration)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).[3]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-HRMS.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
2.1. LC Conditions
-
Column: ACE C18 column (150 mm x 4.6 mm, 3 µm) or equivalent.[3][5]
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C.
2.2. HRMS Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3][5]
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Full Scan Range: m/z 100-1000.
-
MS/MS: Collision-induced dissociation (CID) with stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Data Presentation
The accurate mass measurements and retention times of amoxicillin and its identified metabolites are crucial for their confident identification.
| Compound | Retention Time (min) | [M+H]+ (Observed m/z) | [M+H]+ (Calculated m/z) | Mass Error (ppm) | Major Fragments (m/z) |
| Amoxicillin | 5.93 | 366.1118 | 366.1118 | 0.0 | 208.05, 160.05, 114.06 |
| Amoxicilloic Acid | 2.2 | 384.1223 | 384.1224 | -0.3 | 367.11, 323.12, 189.07 |
| Amoxicillin Diketopiperazine | 6.4 | 366.1118 | 366.1118 | 0.0 | 207.08, 160.05 |
| Hydroxylated Amoxicillin | ~ | 382.1067 | 382.1068 | -0.3 | Varies |
| Oxidized Amoxicillin | ~ | 364.0962 | 364.0962 | 0.0 | Varies |
| Glucuronide Conjugate | ~ | 542.1436 | 542.1439 | -0.6 | 366.11 |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.
Amoxicillin Metabolic Pathway
Amoxicillin undergoes several metabolic transformations in the body, primarily through hydrolysis of the β-lactam ring, oxidation, and hydroxylation of the side chain.[3][5][7]
Caption: Major metabolic pathways of amoxicillin.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of amoxicillin metabolites using high-resolution mass spectrometry. The described methods are robust and can be adapted for various biological matrices. The combination of high-resolution mass accuracy and fragmentation data allows for the confident structural elucidation of known and novel metabolites of amoxicillin.
References
- 1. pexacy.com [pexacy.com]
- 2. agilent.com [agilent.com]
- 3. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of amoxicillin, its major metabolites and ampicillin in eggs by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Amoxicillin Plasma Analysis
Welcome to the technical support center for amoxicillin plasma analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect amoxicillin analysis in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as phospholipids, salts, and proteins.[1][2] In amoxicillin plasma analysis, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3]
Q2: I'm observing significant ion suppression for amoxicillin. What is the most likely cause?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis.[1] The most probable causes in amoxicillin plasma analysis include:
-
Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression, especially in reversed-phase chromatography where they can co-elute with the analyte.
-
Salts and Proteins: High concentrations of salts or residual proteins after sample preparation can interfere with the ionization process in the mass spectrometer source.
-
Poor Chromatographic Separation: If amoxicillin co-elutes with a significant amount of matrix components, the competition for ionization will lead to suppression.
Q3: How can I minimize matrix effects during my sample preparation?
A3: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some common strategies:
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering components, particularly phospholipids.[4][5] Using a cold organic solvent like acetonitrile or methanol is common.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning amoxicillin into a solvent immiscible with the plasma matrix.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[8][9][10][11][12] Various sorbents like Oasis HLB are commonly used for amoxicillin extraction from plasma.[8][11]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration.[13] A stable isotope-labeled (SIL) internal standard, such as amoxicillin-d4, is the gold standard.[4][14] The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.[13]
Q5: My results are inconsistent between different plasma lots. What could be the reason?
A5: This phenomenon is known as the "relative matrix effect" and arises from differences in the composition of plasma from different individuals or batches. To address this, it is essential to evaluate the matrix effect using plasma from multiple sources during method validation.[15] If significant variability is observed, optimizing the sample cleanup procedure or employing a more robust internal standard is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction procedure. | Optimize the sample preparation method. For PPT, try different organic solvents or solvent-to-plasma ratios. For LLE, adjust the pH and solvent type. For SPE, experiment with different sorbents and elution solvents.[4][6] |
| Degradation of amoxicillin during sample processing. | Amoxicillin is susceptible to degradation.[16] Ensure samples are processed on ice and minimize the time between extraction and analysis. The stability of amoxicillin in plasma and processed samples should be thoroughly evaluated.[6][8] | |
| Poor Peak Shape | Inappropriate mobile phase pH. | Amoxicillin is an amphoteric compound.[17] Adjusting the mobile phase pH can significantly improve peak shape. The use of formic acid in the mobile phase is common.[4][17] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| High Signal-to-Noise Ratio (Poor Sensitivity) | Significant ion suppression. | Improve sample cleanup using SPE or LLE to remove interfering matrix components.[8][9][11] |
| Suboptimal MS/MS parameters. | Optimize the precursor and product ion selection, as well as collision energy and other source parameters for amoxicillin.[4][18] | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard (e.g., amoxicillin-d4) to compensate for variations.[4][14] |
| Inconsistent sample preparation. | Ensure consistent and reproducible execution of the sample preparation protocol for all samples. Automation can help improve precision. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Method
This protocol is a simple and rapid method for sample cleanup.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., amoxicillin-d4 in methanol:water).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a cleaner extract compared to PPT.
-
Sample Pre-treatment:
-
To 250 µL of plasma sample, add 5 µL of internal standard working solution and 450 µL of ultrapure water.[12]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute amoxicillin and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile:water 50:50 v/v).[12]
-
-
Post-Elution Processing:
-
Add 50 µL of 2% formic acid in acetonitrile:water (50:50 v/v) to the eluate.[12]
-
Vortex for 5 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Amoxicillin Plasma Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80%[6] | Variable, can be optimized | High, often >90%[8][12] |
| Matrix Effect Reduction | Moderate | Good | Excellent |
| Speed | Fast | Moderate | Slower |
| Cost | Low | Low-Moderate | High |
| Complexity | Low | Moderate | High |
Table 2: Typical LC-MS/MS Parameters for Amoxicillin Analysis
| Parameter | Typical Condition | Reference |
| LC Column | C18 reversed-phase (e.g., Hypersil Gold, Poroshell 120 EC-C18) | [11][15] |
| Mobile Phase A | 0.1% Formic acid in water | [4][15] |
| Mobile Phase B | Acetonitrile or Methanol | [4][15] |
| Flow Rate | 0.4 - 0.5 mL/min | [4][15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][15] |
| Amoxicillin MRM Transition | m/z 366.1 -> 349.2 (Positive), m/z 363.9 -> product ion (Negative) | [4][15] |
| Amoxicillin-d4 MRM Transition | m/z 370.1 -> 114.15 (Positive) | [4] |
Visualizations
Caption: General experimental workflow for amoxicillin plasma analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and reliable extraction and a validated high performance liquid chromatographic assay for quantification of amoxicillin from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wseas.com [wseas.com]
- 9. Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of amoxicillin in human plasma by high-performance liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
- 13. cerilliant.com [cerilliant.com]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
Improving chromatographic peak shape for amoxicillin and its internal standard
Welcome to the technical support center for the chromatographic analysis of amoxicillin and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or broad peaks) for amoxicillin?
A1: Poor peak shape in amoxicillin chromatography can stem from several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the amine groups of amoxicillin, leading to peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase is critical. Amoxicillin is an amphoteric molecule, and a pH that is not optimized can lead to poor peak shape. A mobile phase pH around 5.0 is often recommended to ensure good peak symmetry.[2][3]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or broad peaks.
-
Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can result in misshapen peaks. For amoxicillin, a high percentage of aqueous buffer is typically required due to its polar nature.[2][4][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and poor peak shape. The use of a guard column is recommended to prolong the life of the analytical column.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q2: I am observing a split or shoulder peak for amoxicillin. What could be the cause?
A2: A split or shoulder peak for amoxicillin can be indicative of several issues:
-
Column Contamination or Void: The appearance of a shoulder peak after a number of injections could indicate contamination at the head of the guard or analytical column.[3] A void in the column packing can also lead to a split peak. Replacing the guard column or cleaning the analytical column may resolve this issue.[3]
-
Co-elution with an Impurity or Degradant: Amoxicillin can degrade, and a shoulder peak might be a closely eluting degradation product.[5]
-
Sample Degradation: Amoxicillin can form dimers, which might appear as a separate, closely eluting peak.[3]
-
Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can sometimes manifest as split peaks.
Q3: What are suitable internal standards for the quantitative analysis of amoxicillin by HPLC?
A3: Several compounds have been successfully used as internal standards for amoxicillin analysis. The choice of internal standard should be based on its structural similarity to amoxicillin, its retention time relative to the analyte, and its lack of interference with endogenous components in the sample matrix. Commonly used internal standards include:
Q4: How can I improve the resolution between amoxicillin and its internal standard or impurities?
A4: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer can significantly impact selectivity and resolution.[4][11]
-
Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of amoxicillin and other components, thereby affecting their retention and improving separation.[12]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[11]
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size can enhance resolution.[13][14]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[12]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step approach to troubleshooting and resolving peak tailing for amoxicillin and its internal standard.
Caption: Troubleshooting workflow for peak tailing issues.
Guide 2: Investigating Split or Shoulder Peaks
This guide outlines a logical progression for diagnosing the cause of split or shoulder peaks.
Caption: Diagnostic workflow for split or shoulder peaks.
Data Presentation
Table 1: Recommended Chromatographic Conditions for Amoxicillin Analysis
| Parameter | Recommended Conditions | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2][4] |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH ~5.0) and Methanol/Acetonitrile | [2][4][15] |
| Mobile Phase Ratio | 95:5 (v/v) Aqueous:Organic | [2][4][16] |
| Flow Rate | 1.0 - 1.5 mL/min | [2][4] |
| Detection Wavelength | 230 nm or 254 nm | [2][4][12] |
| Injection Volume | 10 - 20 µL | [2][4][16] |
| Column Temperature | Ambient or controlled at 30°C | [2][3] |
Table 2: Impact of Mobile Phase pH on Amoxicillin Peak Shape
| Mobile Phase pH | Observed Peak Shape | Tailing Factor |
| 3.0 | Tailing may be observed | > 1.5 |
| 5.0 | Symmetrical peak | ~1.0 - 1.4 [4][12] |
| 7.0 | Broader peak, potential for tailing | > 1.5 |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (Potassium Phosphate Buffer with Methanol)
-
Prepare the Buffer: Dissolve an appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water to achieve the desired concentration (e.g., 50 mM).[3]
-
Adjust pH: Adjust the pH of the buffer solution to 5.0 ± 0.1 using a dilute solution of phosphoric acid or potassium hydroxide.[2]
-
Filter the Buffer: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[4]
-
Prepare the Mobile Phase: Mix the filtered buffer with HPLC-grade methanol in the desired ratio (e.g., 95:5 v/v).[2][4]
-
Degas the Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.[4]
Protocol 2: Standard and Sample Preparation
-
Stock Solution Preparation: Accurately weigh a suitable amount of amoxicillin reference standard and the chosen internal standard. Dissolve in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).[2] Sonication may be used to aid dissolution.[2][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve.[4]
-
Sample Preparation: For pharmaceutical dosage forms, crush tablets or open capsules and dissolve the powder in the mobile phase to achieve a concentration within the calibration range. For biological samples, a suitable extraction procedure (e.g., protein precipitation or solid-phase extraction) will be necessary.[7][8][10]
-
Filtration: Filter all final solutions through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Logical Relationships
Caption: Factors and their common effects on peak shape.
References
- 1. agilent.com [agilent.com]
- 2. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bad peak shape after x injections - Chromatography Forum [chromforum.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. agilent.com [agilent.com]
- 6. journals.asm.org [journals.asm.org]
- 7. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 8. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interesjournals.org [interesjournals.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 16. scholarship.depauw.edu [scholarship.depauw.edu]
Addressing amoxicillin instability during sample preparation
Welcome to the technical support center for addressing amoxicillin instability during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on handling amoxicillin to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My amoxicillin sample analysis is showing lower than expected concentrations. What could be the cause?
A1: Lower than expected amoxicillin concentrations are frequently due to its chemical instability. The primary cause of degradation is the hydrolysis of the β-lactam ring, a core structural feature of amoxicillin. This process is highly influenced by factors such as pH, temperature, and the composition of your sample solvent. Exposure to inappropriate conditions during sample preparation can lead to significant loss of the active compound before analysis.
Q2: What is the main degradation pathway for amoxicillin?
A2: Amoxicillin primarily degrades via hydrolysis, which opens the β-lactam ring to form amoxicillin penicilloic acid.[1][2] This initial product is generally unstable and can undergo further degradation to other compounds, such as amoxicillin diketopiperazine and amoxicillin penilloic acid.[1][2][3] The specific degradation products formed can be dependent on the pH of the solution.[3][4]
Q3: What is the optimal pH for preparing amoxicillin solutions to ensure stability?
A3: Amoxicillin exhibits its greatest stability in the pH range of 5 to 7.[5] USP methods for amoxicillin analysis often specify a diluent buffered to pH 5.0 ± 0.1, typically using a monobasic potassium phosphate buffer.[6][7] Highly acidic or alkaline conditions will accelerate the rate of hydrolysis. It is critical to control the pH of your sample diluent and mobile phase to minimize degradation.
Q4: How does temperature affect the stability of amoxicillin in prepared samples?
A4: Temperature is a critical factor in amoxicillin stability. Elevated temperatures significantly accelerate the degradation rate.[5][8] For short-term storage, it is highly recommended to keep amoxicillin solutions on ice or refrigerated (2-8°C). Prepared samples should be analyzed as quickly as possible. The USP recommends using prepared solutions within 6 hours.[6]
Q5: Can the concentration of amoxicillin in the solution affect its stability?
A5: Yes, amoxicillin stability can be concentration-dependent. Some studies have reported that higher concentrations of amoxicillin can lead to increased degradation rates due to autocatalytic reactions.[5][9]
Q6: Are there any specific considerations when working with amoxicillin/clavulanic acid formulations?
A6: Yes. Clavulanic acid is also susceptible to hydrolysis and is generally less stable than amoxicillin, especially at room temperature.[10][11] The presence of clavulanic acid can also catalyze the hydrolysis of amoxicillin.[12] Therefore, when working with co-amoxiclav samples, it is even more critical to maintain refrigerated conditions and analyze samples promptly after preparation.
Troubleshooting Guides
Issue: High Variability in Amoxicillin Quantification
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation Time | Standardize the time from sample preparation to injection. Analyze samples immediately after preparation if possible. | Amoxicillin degrades over time, and inconsistencies in the preparation-to-analysis window will lead to variable results. |
| pH Fluctuation in Diluent | Prepare fresh buffer for your diluent daily. Verify the pH of the buffer before use. | The rate of amoxicillin hydrolysis is highly pH-dependent. Small shifts in pH can lead to significant differences in degradation. |
| Temperature Variation | Keep samples on ice or in a refrigerated autosampler during the analytical run. | Higher temperatures accelerate degradation. Maintaining a consistent, low temperature is crucial for reproducibility. |
| Inadequate Mixing of Stock/Working Solutions | Ensure complete dissolution and thorough vortexing of all solutions before use. | Incomplete dissolution leads to inaccurate concentrations and poor reproducibility. |
Issue: Appearance of Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Step | Rationale |
| Amoxicillin Degradation | Compare the chromatogram with known degradation product profiles. Key degradation products include amoxicillin penicilloic acid and amoxicillin diketopiperazine.[1][3] | The appearance of new peaks can indicate the formation of degradation products during sample preparation or storage. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Filter all solutions through a 0.45 µm or finer filter before use.[13] | Contaminants can introduce extraneous peaks into the chromatogram. |
| Matrix Effects from Sample Excipients | Perform a spike and recovery experiment to assess matrix effects. If necessary, develop a sample clean-up procedure. | Excipients in formulated products can sometimes interfere with the analysis. |
Quantitative Data Summary
Table 1: Effect of Temperature on Amoxicillin Stability (Time to 90% of Initial Concentration)
| Temperature | Stability (t90) | Reference |
| 4°C | 80.3 hours | [8] |
| 25°C | 24.8 hours | [8] |
| 37°C | 9 hours | [8] |
Table 2: USP Recommended Conditions for HPLC Analysis of Amoxicillin
| Parameter | Recommendation | Reference |
| Diluent | 6.8 g/L Monobasic Potassium Phosphate, pH adjusted to 5.0 ± 0.1 | [6] |
| Mobile Phase | Acetonitrile and Diluent (1:24) | [6] |
| Detector Wavelength | UV 230 nm | [6] |
| Sample Solution Stability | Use within 6 hours | [6] |
Experimental Protocols
Protocol: Preparation of Amoxicillin Standard and Sample Solutions for HPLC Analysis
This protocol is based on USP guidelines and best practices to minimize degradation.
Materials:
-
Amoxicillin Reference Standard
-
Amoxicillin sample (e.g., oral suspension powder)
-
Monobasic potassium phosphate
-
Potassium hydroxide (45% w/w solution) or Hydrochloric acid for pH adjustment
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC vials
-
Ice bath
Procedure:
-
Diluent Preparation (pH 5.0 Buffer):
-
Dissolve 6.8 g of monobasic potassium phosphate in 1 L of deionized water.
-
Adjust the pH to 5.0 ± 0.1 using a 45% (w/w) solution of potassium hydroxide or dilute hydrochloric acid.[6]
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation (Example concentration: 1.2 mg/mL):
-
Accurately weigh the required amount of Amoxicillin Reference Standard and quantitatively transfer it to a volumetric flask.
-
Add a portion of the pH 5.0 diluent and sonicate or vortex until fully dissolved.
-
Bring the flask to final volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[14]
-
Place the vial in an ice bath or a refrigerated autosampler set to 4-8°C.
-
Crucially, use this solution within 6 hours of preparation. [6]
-
-
Sample Solution Preparation (from Oral Suspension Powder):
-
Reconstitute the amoxicillin oral suspension powder according to the product's instructions, if applicable.
-
Accurately weigh a portion of the powder or transfer a volume of the reconstituted suspension equivalent to a known amount of amoxicillin into a volumetric flask.
-
Dilute to the final volume with the pH 5.0 diluent to achieve a target concentration similar to the standard solution (e.g., 1.2 mg/mL).[6]
-
Mix thoroughly to ensure complete extraction of the drug.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.
-
Immediately place the vial in an ice bath or a refrigerated autosampler.
-
Crucially, use this solution within 6 hours of preparation. [6]
-
Visual Guides
Caption: Primary degradation pathway of amoxicillin via hydrolysis.
Caption: Recommended workflow for amoxicillin sample preparation.
Caption: Troubleshooting decision tree for inaccurate amoxicillin results.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 8. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ripublication.com [ripublication.com]
- 12. gerpac.eu [gerpac.eu]
- 13. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]
- 14. waters.com [waters.com]
Technical Support Center: Optimizing ESI Source Parameters for Amoxicillin-13C6 Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the detection of Amoxicillin-13C6.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Amoxicillin and this compound using ESI-MS.
Issue: Low or No Signal Intensity
-
Question: I am not seeing any signal, or the signal for my amoxicillin/Amoxicillin-13C6 is very low. What should I check?
-
Answer: Low or no signal intensity is a common issue in LC-MS analysis.[1] Here are several potential causes and solutions related to ESI source parameters:
-
Incorrect Polarity Mode: Amoxicillin can be ionized in both positive and negative modes due to its carboxyl and amine groups.[2][3] However, the signal intensity in positive mode is often reported to be significantly higher (up to 20-fold) than in negative mode.[2] Ensure you are operating in the positive ionization mode for optimal sensitivity.
-
Suboptimal Voltages:
-
Capillary Voltage: This voltage is crucial for the spray process.[4] If it's too low, ionization will be inefficient. If it's too high, it can lead to ion fragmentation and signal loss.[5] A typical starting range for positive mode is 3–5 kV.[5]
-
Cone Voltage (or Orifice/Declustering Potential): This voltage helps in desolvating the ions and can also induce fragmentation if set too high.[4][6] Typical cone voltages are in the range of 10 to 60 V.[6] Start with a lower voltage and gradually increase it to find the optimal setting for your specific instrument and analyte.
-
-
Gas Flow Rates and Temperatures:
-
Nebulizer Gas Pressure: This controls the formation of droplets. If the pressure is too low, larger droplets will form, leading to inefficient desolvation.[5]
-
Drying Gas Flow and Temperature: These parameters are critical for solvent evaporation.[7] If the temperature is too low or the flow rate is insufficient, the ions will not be efficiently desolvated, resulting in a poor signal. Conversely, excessively high temperatures can lead to the thermal degradation of amoxicillin.[8][9]
-
-
Sample Preparation Issues: Ensure that your sample is properly prepared and that the concentration is within the detection limits of the instrument.[1]
-
Issue: Unstable Signal or High Background Noise
-
Question: My signal is very noisy and unstable. How can I improve this?
-
Answer: An unstable signal or high background noise can compromise the quality of your data.[1] Consider the following:
-
Sprayer Position: The position of the ESI needle relative to the sampling cone is a critical parameter that should be optimized for a stable signal.[6]
-
Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents. Poor quality solvents can introduce contaminants that lead to high background noise.[6]
-
Cone Voltage: A high cone voltage can cause in-source fragmentation, which may increase the complexity of the spectra and contribute to a higher baseline.[6] It can also help in declustering heavily hydrated ions, which can reduce baseline noise.[6]
-
Contamination: A dirty ion source or a contaminated lens can lead to an unstable signal.[1] Regular cleaning and maintenance of the ESI source are essential.
-
Issue: Peak Tailing or Splitting
-
Question: I am observing poor peak shapes (tailing or splitting) for my analyte. What could be the cause?
-
Answer: Poor peak shape can affect the accuracy of quantification.[1] While often related to chromatography, ESI source parameters can also play a role:
Quantitative Data: Starting ESI Source Parameters for Amoxicillin
The optimal ESI source parameters can vary significantly between different mass spectrometer models. The following table provides a summary of typical starting parameters for amoxicillin analysis based on published literature. These should be used as a starting point for your own method development and optimization.
| Parameter | Typical Range/Value | Purpose |
| Ionization Mode | Positive | Generally provides higher sensitivity for amoxicillin.[2] |
| Capillary Voltage | 3 - 5 kV | To spray the liquid and charge the droplets.[4][5] |
| Cone Voltage | 10 - 60 V | To remove solvent molecules from the ions. Higher voltages can cause fragmentation.[4][6] |
| Source Temperature | ~100 °C | To aid in desolvation.[6] |
| Desolvation Gas Temp. | 250 - 450 °C | To evaporate the solvent from the charged droplets. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | To assist in the desolvation process. |
| Nebulizer Gas Pressure | 30 - 80 psi | Controls the formation of droplets at the ESI source.[10] |
Experimental Protocols
Protocol for ESI Source Parameter Optimization for this compound
This protocol outlines a systematic approach to optimizing ESI source parameters using direct infusion of the analyte.
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid). The concentration should be high enough to produce a stable signal (e.g., 1 µg/mL).
-
Prepare a working solution by diluting the stock solution to a concentration that gives a clear, but not saturating, signal (e.g., 100 ng/mL).
-
-
Direct Infusion Setup:
-
Set up a syringe pump to directly infuse the working solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the expected m/z of the protonated this compound molecule ([M+H]+).
-
-
Systematic Parameter Optimization:
-
Begin with the initial parameters listed in the table above.
-
Optimize one parameter at a time while keeping the others constant. Monitor the signal intensity and stability for the this compound ion.
-
Capillary Voltage: Start at 3 kV and increase in 0.5 kV increments until the signal intensity plateaus or starts to decrease.
-
Cone Voltage: Start at 10 V and increase in 5 V increments. Observe the signal for the precursor ion. A decrease in the precursor ion signal and the appearance of fragment ions indicate that the cone voltage is too high.
-
Source and Desolvation Temperatures: Optimize these in conjunction. Start with a lower temperature (e.g., 100 °C for the source and 250 °C for desolvation) and gradually increase them. Be cautious of thermal degradation of amoxicillin at very high temperatures.[8]
-
Gas Flow Rates: Optimize the nebulizer and desolvation gas flow rates to achieve a stable and intense signal.
-
-
Final Evaluation:
-
Once the optimal settings for each parameter have been determined, perform a final infusion with all parameters set to their optimized values to confirm signal stability and intensity.
-
Visualizations
Caption: Experimental workflow for ESI source parameter optimization.
Caption: A logical troubleshooting guide for low or no signal issues.
Frequently Asked Questions (FAQs)
-
Q1: Why should I use this compound as an internal standard?
-
A1: A stable isotope-labeled internal standard like this compound is ideal for quantitative LC-MS analysis. It has nearly identical chemical and physical properties to the unlabeled amoxicillin, meaning it will behave similarly during sample extraction, chromatography, and ionization. This helps to correct for any variations in these steps, leading to more accurate and precise quantification.[2]
-
-
Q2: What are the expected mass-to-charge ratios (m/z) for amoxicillin and this compound?
-
A2: In positive ESI mode, you will primarily observe the protonated molecules ([M+H]+).
-
Amoxicillin: The monoisotopic mass is approximately 365.1 g/mol , so the expected m/z for [M+H]+ is ~366.1.[2]
-
This compound: With six 13C atoms, the mass will be increased by approximately 6 Da. Therefore, the expected m/z for [M+H]+ is ~372.1.
-
-
-
Q3: Can I use the same ESI parameters for both amoxicillin and this compound?
-
A3: Yes. Since the chemical properties of amoxicillin and its 13C6-labeled counterpart are virtually identical, the optimized ESI source parameters for one will be optimal for the other.
-
-
Q4: Does the mobile phase composition affect ESI efficiency for amoxicillin?
-
A4: Absolutely. For positive mode ESI, it is beneficial to use a mobile phase with a low pH to promote the protonation of the analyte. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is a common practice to enhance the signal for basic compounds like amoxicillin.[11] Reversed-phase solvents like water, acetonitrile, and methanol are preferable for ESI as they favor the formation and transfer of ions from the liquid to the gas phase.[6]
-
References
- 1. pharmdinfo.com [pharmdinfo.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of amoxicillin from biological samples
Welcome to the technical support center for amoxicillin bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low recovery of amoxicillin from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low amoxicillin recovery from biological samples?
Low recovery of amoxicillin can stem from several factors throughout the analytical workflow. The primary causes include:
-
Sample Handling and Stability: Amoxicillin is a β-lactam antibiotic, making it susceptible to degradation by β-lactamase enzymes, which may be present in certain biological matrices. Its stability is also pH-dependent, with degradation occurring at both acidic and alkaline conditions.[1] Improper storage temperature and repeated freeze-thaw cycles can also contribute to degradation.[2][3]
-
Inefficient Extraction: The choice of extraction technique—be it Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—and the optimization of its parameters are critical. Amoxicillin's polar nature can make it challenging to efficiently extract using traditional reversed-phase SPE sorbents or LLE with non-polar solvents.[4]
-
Suboptimal Analytical Method: Issues with the High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, such as an inappropriate mobile phase, column chemistry, or detector settings, can lead to poor peak shape, low signal intensity, and consequently, low calculated recovery.
Q2: How can I improve the stability of amoxicillin in my samples?
To minimize degradation and improve stability:
-
Control pH: Maintain the pH of the sample and extraction solvents within a stable range for amoxicillin, typically around pH 5.0.[2] The use of buffers, such as acetate buffer, can be beneficial.[2]
-
Temperature Control: Keep samples on ice or at 4-6°C during processing.[3] For long-term storage, freezing at -80°C is recommended, though stability should be verified.[3] Some studies have shown stability for up to one year at -80°C.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated freezing and thawing, which can lead to degradation.[2]
-
Use of Inhibitors: If enzymatic degradation is suspected, the addition of β-lactamase inhibitors may be considered, although this is less common in routine bioanalysis.
Q3: Which extraction method is best for amoxicillin?
The "best" method depends on the specific requirements of your assay (e.g., required limit of quantification, sample matrix, available equipment). Here is a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method. However, it may result in a less clean extract, leading to potential matrix effects in LC-MS/MS analysis. Recovery is often greater than 80%.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, optimizing the solvent system for the polar amoxicillin can be challenging, and recoveries can be lower compared to other methods.[5]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and high concentration factors. The choice of sorbent is critical. Due to amoxicillin's polarity, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange sorbents are often more effective than standard C18 sorbents.[5]
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
Problem: My amoxicillin recovery after SPE is consistently low.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | Amoxicillin is a polar compound. Traditional C18 sorbents may not provide adequate retention.[4] Consider using a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent or a mixed-mode cation exchange sorbent. |
| Incorrect Sample pH | The ionization state of amoxicillin is pH-dependent. Adjust the sample pH to ensure it is in a state that will be retained by the sorbent. For reversed-phase SPE, a pH around its isoelectric point (pH 4-6) where it is least soluble might enhance retention.[6] For ion-exchange, ensure the pH facilitates the desired charge interaction. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb amoxicillin from the sorbent.[7] Increase the organic solvent percentage in the elution step or try a different solvent. Ensure the pH of the elution solvent is appropriate to disrupt the interaction between amoxicillin and the sorbent. |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte.[7] Try reducing the sample volume or using a cartridge with a larger sorbent bed. |
| Flow Rate Too High | A high flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent.[7] Optimize the flow rate to ensure proper binding. |
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting logic for low SPE recovery.
Low Recovery with Liquid-Liquid Extraction (LLE)
Problem: My amoxicillin recovery after LLE is poor and inconsistent.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Amoxicillin is highly polar and has low solubility in many common non-polar organic solvents used for LLE.[6] A more polar extraction solvent like ethyl acetate or a mixture of solvents may be required. The pH of the aqueous phase is crucial for partitioning. |
| Incorrect pH of Aqueous Phase | The charge state of amoxicillin, and therefore its solubility in organic vs. aqueous phases, is highly dependent on pH. To extract into an organic solvent, the pH of the aqueous phase should be adjusted to a point where amoxicillin is neutral (around its isoelectric point, pH 4-6), minimizing its aqueous solubility.[6] |
| Insufficient Mixing/Shaking | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous and sufficient vortexing or shaking to maximize the surface area for mass transfer. |
| Emulsion Formation | Biological samples, especially plasma, can form emulsions at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. Centrifugation at high speed can help to break the emulsion. The addition of salt to the aqueous phase can also reduce emulsion formation. |
Low Recovery with Protein Precipitation (PPT)
Problem: I'm losing a significant amount of amoxicillin after protein precipitation.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Amoxicillin | Amoxicillin might be getting trapped within the precipitated protein pellet. Ensure the precipitating agent is added quickly and vortexed immediately to create a fine, dispersed precipitate rather than large clumps. |
| Inappropriate Precipitating Agent | Acetonitrile is a commonly used and effective precipitating agent for amoxicillin, often yielding recoveries >80%.[2] Methanol can also be used. Trichloroacetic acid (TCA) can also be effective but may lower the pH significantly, potentially affecting amoxicillin's stability if not buffered.[8] |
| Incorrect Precipitant-to-Sample Ratio | An insufficient volume of the organic solvent may lead to incomplete protein precipitation, leaving more proteins in the supernatant which can interfere with analysis. A common ratio is 3:1 or 4:1 of organic solvent to sample volume. |
| Insufficient Centrifugation | If centrifugation speed or time is inadequate, some precipitated protein may remain in the supernatant, potentially causing issues downstream. Ensure centrifugation is sufficient to form a compact pellet. |
Quantitative Data Summary
The following table summarizes typical recovery rates for amoxicillin using different extraction methods as reported in various studies.
| Extraction Method | Biological Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation | Rabbit Plasma | >80% | [2] |
| Protein Precipitation | Human Plasma | 90.0% - 98.6% | [9] |
| Liquid-Liquid Extraction | Aqueous Solution | 93.5% - 96% | [10][11][12] |
| Solid-Phase Microextraction | Human Plasma | Not specified, but successful for analysis | [13] |
| Micellar Liquid Chromatography | Human Urine | 95% - 110% (direct injection) | [14] |
Key Experimental Protocols
Protocol 1: Protein Precipitation for Amoxicillin from Plasma
This protocol is adapted from a method that reported over 80% recovery.[2]
-
Sample Preparation:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an appropriate volume of internal standard solution.
-
-
Precipitation:
-
Add 400 µL of cold acetonitrile containing 0.1 M acetate buffer (pH 5.0) (1:18 v/v buffer to acetonitrile). The buffer helps to maintain a stable pH for amoxicillin.[2]
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the HPLC or LC-MS/MS system.
-
Workflow for Protein Precipitation
Caption: Protein precipitation workflow for amoxicillin.
Protocol 2: General Liquid-Liquid Extraction
This is a generalized protocol based on common LLE principles, optimized for a polar analyte like amoxicillin.
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard.
-
-
pH Adjustment:
-
Add a small volume of a suitable buffer (e.g., phosphate or acetate) to adjust the sample pH to approximately 4-6.
-
-
Extraction:
-
Add 1 mL of ethyl acetate (or another suitable polar organic solvent).
-
-
Mixing:
-
Vortex for 2-3 minutes to facilitate the transfer of amoxicillin into the organic phase.
-
-
Phase Separation:
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Transfer the organic layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.
-
-
Analysis:
-
Inject the reconstituted sample into the analytical instrument.
-
This technical support guide provides a starting point for troubleshooting low amoxicillin recovery. It is essential to systematically evaluate each step of your workflow to identify the source of analyte loss. Method validation should always be performed to ensure the accuracy and precision of your results.
References
- 1. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and reliable extraction and a validated high performance liquid chromatographic assay for quantification of amoxicillin from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
- 7. specartridge.com [specartridge.com]
- 8. Precipitation Procedures [sigmaaldrich.com]
- 9. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 11. Application of Solvent Extraction for the Removal of Amoxicillin Drug Residues in Environmental Waters | Iranian Journal of Pharmaceutical Sciences [vclass.sbmu.ac.ir]
- 12. Application of solvent extraction for the removal of amoxicillin drug residues in environmental waters | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. A novel approach to the rapid determination of amoxicillin in human plasma by solid phase microextraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a method to determine amoxicillin in physiological fluids using micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on amoxicillin retention time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mobile phase composition on amoxicillin retention time during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for amoxicillin analysis by Reverse-Phase HPLC?
A typical mobile phase for amoxicillin analysis on a C18 column is a mixture of an aqueous buffer and an organic solvent.[1][2] The most commonly used buffers are phosphate-based, such as potassium dihydrogen phosphate.[1][3][4] The organic modifier is usually acetonitrile or methanol.[1][5][6]
Q2: How does the concentration of the organic modifier (acetonitrile or methanol) affect amoxicillin's retention time?
Amoxicillin is a polar compound, which means a high percentage of the aqueous component is generally required in the mobile phase for good retention on a C18 column.[7] Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) increases the elution strength of the mobile phase, which will cause amoxicillin to elute faster, thereby decreasing its retention time.[5][8][9] Conversely, decreasing the organic modifier concentration will increase the retention time.
Q3: What is the role of the buffer's pH in the mobile phase?
The pH of the mobile phase is a critical parameter because amoxicillin has ionizable functional groups.[10][11] Its overall charge and polarity change with pH. In reverse-phase chromatography, controlling the pH ensures a consistent ionization state for amoxicillin, leading to reproducible retention times and improved peak shape. For amoxicillin analysis, the mobile phase pH is often adjusted to a range of 3.0 to 5.0.[2][3][4][6][12]
Q4: How does the buffer concentration impact retention time?
While the effect is often less pronounced than pH or organic modifier ratio, buffer concentration can influence the retention of charged analytes.[13] In ion-exchange or mixed-mode chromatography, increasing the buffer concentration can significantly alter the retention of charged molecules by competing for interaction sites on the stationary phase.[13] In standard reverse-phase HPLC, it can help minimize secondary electrostatic interactions with the stationary phase, leading to more stable retention times.
Q5: Is the mobile phase pH important for the chemical stability of amoxicillin during analysis?
Yes, amoxicillin's stability is pH-dependent. It has optimal stability in a citrate buffer with a pH between 5.8 and 6.5.[14] While stable in mildly acidic solutions (pH 4-7), its stability decreases in highly acidic environments.[15] Therefore, the mobile phase pH must be chosen to ensure the drug does not degrade during the analysis, which could lead to the appearance of extra peaks and inaccurate quantification.[16]
Troubleshooting Guide
Issue 1: Amoxicillin Retention Time is Too Short
| Potential Cause | Recommended Solution |
| Organic modifier (acetonitrile/methanol) percentage is too high. | Decrease the percentage of the organic modifier in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention on the C18 column and a longer retention time. |
| Flow rate is too high. | Verify that the pump flow rate is set correctly according to the method protocol. If necessary, decrease the flow rate. Note that this will also increase the run time. |
| Incorrect column was used. | Ensure the column dimensions (length and internal diameter) and stationary phase (e.g., C18) match the specified method. A shorter column will result in shorter retention times. |
Issue 2: Amoxicillin Retention Time is Too Long
| Potential Cause | Recommended Solution |
| Organic modifier percentage is too low. | Increase the percentage of the organic modifier in the mobile phase. This will decrease the mobile phase polarity, increasing its elution strength and shortening the retention time.[5][8] |
| Flow rate is too low. | Check that the flow rate is set to the correct value. Ensure there are no leaks in the system that could reduce the flow rate reaching the column.[17] |
| Column contamination or degradation. | A buildup of contaminants on the column can lead to increased retention. Flush the column with a strong solvent or replace it if necessary.[17] |
Issue 3: Drifting or Shifting Retention Times
| Potential Cause | Recommended Solution |
| Insufficient column equilibration. | Before starting a sequence of analyses, ensure the column is equilibrated with the mobile phase for an adequate amount of time (at least 10-15 column volumes).[17] |
| Mobile phase composition is changing over time. | This can be due to the evaporation of a volatile component (like acetonitrile) or improper mixing.[11][18] Keep mobile phase bottles covered and prepare fresh mobile phase daily. Ensure proper degassing and mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[17][19] |
| Mobile phase pH is not stable. | If the mobile phase pH is near the pKa of the buffer, small changes can lead to significant shifts. Ensure you are using the buffer within its effective buffering range. A poorly buffered mobile phase at pH 5 can be a source of problems.[19] |
| System leaks. | Check for small leaks at fittings, pump seals, or the injector. Even a minor leak can cause flow rate fluctuations and retention time drift.[17][18] |
Issue 4: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | Amoxicillin can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[18] Adjusting the mobile phase pH or adding a competitive amine modifier in small concentrations can sometimes help. |
| Sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve the sample in the mobile phase itself.[17] Injecting a sample in a much stronger solvent can cause distorted peaks. |
| Column is overloaded. | Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or the sample concentration. |
| Extra-column volume. | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with appropriate dimensions. |
| Column degradation. | A void at the head of the column or a contaminated frit can lead to poor peak shape. Try reversing and flushing the column (if permitted by the manufacturer) or replace it. |
Quantitative Data on Mobile Phase Composition
The following table summarizes various mobile phase compositions used in published HPLC methods for amoxicillin analysis and their corresponding retention times. This illustrates how changes in the mobile phase directly impact retention.
| Organic Modifier | Buffer | Ratio (Organic:Buffer) | pH | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Methanol | Potassium Dihydrogen Phosphate | 5:95 | Ambient | 1.0 | 6.30 | [1] |
| Acetonitrile | 0.1 M Potassium Dihydrogen Phosphate | 22:78 | 3.0 | 1.0 | 6.4 | [2] |
| Methanol | Monobasic Potassium Phosphate | 5:95 | 5.0 | 1.5 | ~3.5 | [3] |
| Acetonitrile | 0.02 M Phosphate Buffer | 7:93 | 3.0 | 1.0 | 8.0 | [4] |
| Acetonitrile | Water | 80:20 | Not specified | Not specified | 1.34 | [8] |
| Acetonitrile | 0.01 M Phosphoric Buffer | 5:95 | 5.0 | 1.0 | Varies with % ACN | [5] |
| Acetonitrile | 0.02 M KH2PO4 Buffer | 35:65 | 3.5 | 1.0 | ~3.0 | [20] |
Experimental Protocols
General HPLC Method for Amoxicillin Analysis
This protocol provides a generalized methodology based on common practices. Specific parameters should be optimized and validated for individual applications.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Analytical balance, pH meter, sonicator, and membrane filters (0.45 µm)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Orthophosphoric acid or potassium hydroxide for pH adjustment
-
Amoxicillin reference standard
2. Mobile Phase Preparation (Example: Acetonitrile:Phosphate Buffer)
-
Prepare the buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired molarity (e.g., 6.8 g/L for a ~0.05 M solution).[12]
-
Adjust pH: Adjust the pH of the buffer solution to the target value (e.g., 5.0) using dilute potassium hydroxide or phosphoric acid.[3][12]
-
Mix mobile phase: Mix the prepared buffer with the organic modifier in the desired ratio (e.g., 76% buffer, 24% acetonitrile).
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas it for at least 15 minutes using sonication or vacuum degassing to remove dissolved gases.[1][2]
3. Standard Solution Preparation
-
Accurately weigh about 100 mg of amoxicillin reference standard and transfer it to a 100 mL volumetric flask.[1][3]
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the standard completely.[1][3]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase to obtain a stock solution (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for the calibration curve.[1]
4. Sample Preparation (from Tablets)
-
Weigh and finely powder a number of tablets (e.g., 20-25 tablets).[1]
-
Accurately weigh a portion of the powder equivalent to 100 mg of amoxicillin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 20 minutes to ensure complete extraction, and dilute to the mark with the mobile phase.[1]
-
Filter the resulting solution through a 0.45 µm membrane filter before injection.
5. Chromatographic Conditions
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient or controlled at 25°C[3]
Visualizations
Caption: Troubleshooting workflow for amoxicillin retention time issues.
Caption: Impact of mobile phase parameters on amoxicillin retention.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the polymer impurities in amoxicillin capsules heat degradation by 2D-HPLC and the exploration of mass spectrometry fragmentation mechanism [ywfx.nifdc.org.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. usp.org [usp.org]
- 13. sielc.com [sielc.com]
- 14. usp-pqm.org [usp-pqm.org]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 16. pjoes.com [pjoes.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Retention time troubleshooting - Chromatography Forum [chromforum.org]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
Dealing with co-eluting interferences in amoxicillin analysis
Welcome to the technical support center for amoxicillin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in amoxicillin analysis?
A1: During the analysis of amoxicillin, particularly in biological matrices, several substances can co-elute, leading to inaccurate quantification. The most frequently encountered interferences include:
-
Amoxicilloic acid: A major metabolite of amoxicillin that is structurally similar and often co-elutes.[1]
-
Amoxicillin diketopiperazine-2',5'-dione: Another degradation product of amoxicillin.[1]
-
Ampicillin: A related beta-lactam antibiotic that may be present as an impurity or a co-administered drug.[1]
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Matrix components: In complex samples like plasma, tissues, or wastewater, endogenous compounds can co-elute with amoxicillin, causing matrix effects.[2][3]
-
Co-administered drugs: Other medications taken by a patient can potentially interfere with the analysis. For instance, amoxicillin has been shown to co-elute with normetanephrine in certain HPLC-EC assays.[4]
Q2: My amoxicillin peak is showing shouldering or is broader than expected. What could be the cause?
A2: Peak shouldering or broadening in chromatography often indicates the presence of a co-eluting substance.[5] It can also be a sign of poor column performance or an issue with the mobile phase. To diagnose the problem, you can use a diode array detector (DAD) to check for peak purity.[5] If the UV spectra across the peak are not identical, it confirms the presence of a co-eluting impurity.
Q3: How can I improve the separation of amoxicillin from a known co-eluting interference?
A3: To improve resolution between amoxicillin and a co-eluting peak, you can modify several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage or the pH of the aqueous phase can alter the selectivity of the separation.[6][7] For amoxicillin, using a mobile phase containing formic acid can improve peak shape and separation.[1]
-
Stationary Phase: Switching to a column with a different chemistry (e.g., from a standard C18 to a biphenyl or an embedded polar group column) can provide a different selectivity.[6][7] Even trying a C18 column from a different manufacturer can sometimes resolve co-eluting peaks.
-
Column Temperature: Changing the column temperature can affect the retention times of amoxicillin and the interfering compound differently, potentially leading to better separation.[6]
-
Gradient Elution: Optimizing the gradient profile can help to better separate closely eluting compounds.[1]
Q4: What role does sample preparation play in mitigating interferences?
A4: Sample preparation is a critical step to remove potential interferences before chromatographic analysis.[8] Effective sample preparation can reduce matrix effects and eliminate compounds that might co-elute with amoxicillin.[2] Common techniques include:
-
Protein Precipitation (PPT): Used for biological samples like plasma to remove proteins that can interfere with the analysis and damage the column.[8][9]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their relative solubilities in two different immiscible liquids.[1]
-
Solid-Phase Extraction (SPE): A highly selective sample preparation method that can effectively remove interfering compounds and concentrate the analyte of interest.[10][11][12]
Q5: How can I use mass spectrometry (MS) to deal with co-eluting interferences?
A5: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and is a powerful tool for dealing with co-eluting interferences.[2] By using Multiple Reaction Monitoring (MRM), you can select a specific precursor ion for amoxicillin and one or more of its characteristic product ions.[13] This technique allows for the quantification of amoxicillin even if another compound co-elutes chromatographically, as long as the interfering compound does not have the same precursor and product ions.[2]
Troubleshooting Guides
Guide 1: Resolving a Co-eluting Peak with Amoxicillin in HPLC-UV
This guide provides a systematic approach to troubleshoot and resolve a co-eluting interference with amoxicillin when using an HPLC-UV system.
Experimental Workflow:
Caption: Troubleshooting workflow for co-eluting peaks in HPLC-UV.
Detailed Methodologies:
-
Step 1: Confirm Co-elution:
-
Protocol: Using a Diode Array Detector (DAD), acquire UV spectra across the entire amoxicillin peak. Compare the spectra at the upslope, apex, and downslope of the peak.
-
Expected Result: If the spectra are not identical, it confirms the presence of a co-eluting impurity.[5]
-
-
Step 2: Adjust Mobile Phase:
-
Protocol:
-
Organic Modifier: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For reversed-phase chromatography, decreasing the organic content will increase retention time and may improve separation.[6]
-
pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. Amoxicillin is an amphoteric compound, so changes in pH can significantly affect its retention and selectivity. The use of formic acid in the mobile phase has been shown to improve peak shape and separation for amoxicillin.[1]
-
-
Example Mobile Phase Optimization:
-
Initial Mobile Phase: 0.1% Formic acid in water : Acetonitrile (90:10, v/v)
-
Test Mobile Phase 1: 0.1% Formic acid in water : Acetonitrile (95:5, v/v)
-
Test Mobile Phase 2: 0.15% Formic acid in water : Acetonitrile (90:10, v/v)[1]
-
-
-
Step 3: Change Stationary Phase:
-
Protocol: If mobile phase optimization is insufficient, switch to an analytical column with a different selectivity.
-
Options:
-
Try a C18 column from a different manufacturer as packing materials can have different properties.
-
Use a column with a different stationary phase chemistry, such as a biphenyl or a polar-embedded phase column, which can offer different interactions with the analytes.[7]
-
-
-
Step 4: Optimize Column Temperature:
-
Protocol: Analyze samples at different column temperatures (e.g., 25°C, 30°C, 35°C). An increase in temperature generally decreases retention times but can also alter selectivity.[6]
-
-
Step 5: Enhance Sample Preparation:
-
Protocol: If the interference is from the sample matrix, improve the sample cleanup procedure.
-
Techniques:
-
Liquid-Liquid Extraction (LLE): Extract the sample with an immiscible organic solvent to separate amoxicillin from interfering substances.[1]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., reversed-phase, ion-exchange) to selectively retain and elute amoxicillin, leaving interferences behind.[10][11][12]
-
-
Guide 2: Utilizing LC-MS/MS to Overcome Co-eluting Interferences
This guide outlines the steps to develop a robust LC-MS/MS method for amoxicillin that can distinguish it from co-eluting interferences.
Logical Relationship Diagram:
Caption: Logical steps for LC-MS/MS method development.
Detailed Methodologies:
-
Step 1: Optimize MS Parameters:
-
Protocol: Infuse a standard solution of amoxicillin directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and to identify the precursor ion. Then, perform product ion scans to identify the most abundant and stable fragment ions.
-
Amoxicillin MS Parameters:
-
-
Step 2: Develop MRM Method:
-
Protocol: Set up the Multiple Reaction Monitoring (MRM) method using the determined precursor and product ions. This will ensure that the detector is only monitoring for the specific transitions of amoxicillin, thereby excluding signals from co-eluting compounds with different mass-to-charge ratios.[13]
-
-
Step 3: Chromatographic Separation:
-
Protocol: While MS/MS provides high selectivity, good chromatographic separation is still recommended to reduce matrix effects and improve overall method robustness.[2] Use the strategies outlined in Guide 1 (mobile phase and stationary phase optimization) to achieve the best possible separation.
-
-
Step 4: Method Validation:
-
Protocol: Validate the developed LC-MS/MS method according to relevant guidelines (e.g., FDA, ICH). This includes assessing specificity by analyzing blank matrix samples to ensure no endogenous interferences produce a signal at the retention time of amoxicillin for the selected MRM transitions.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for amoxicillin analysis.
Table 1: HPLC Method Parameters
| Parameter | Method 1[14] | Method 2[15] | Method 3[16] |
| Column | Hypersil C18 (250x4.6mm, 5µm) | C18 | Reverse Phase C18 |
| Mobile Phase | Potassium dihydrogen phosphate:Methanol (95:5 v/v) | Acetonitrile:0.1M KH2PO4 buffer (pH 3) (22:78 v/v) | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 283 nm | UV at 283 nm | UV at 273 nm |
| Linearity Range | 20-100 µg/mL | 10-100 µg/mL | 2.5-250 µg/mL |
| Correlation (r²) | >0.999 | 0.999 | >0.9998 |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1[1] | Method 2[13] | Method 3[12] |
| Column | Waters XBridge C18 (150x4.6mm, 5µm) | Not Specified | UPLC BEH C18 (50x2.1mm, 1.7µm) |
| Mobile Phase | 0.15% Formic acid and 0.1% Formic acid-acetonitrile | Not Specified | Acetonitrile:2.0 mM Ammonium Formate (85:15 v/v) |
| Ionization Mode | ESI Positive | ESI Negative | ESI Negative |
| MRM Transition | 366.4 -> 349.1 | 363.9 -> 223.1 | Not Specified |
| Linearity Range | Not Specified | 10-15,000 ng/mL | 10-10,000 ng/mL |
| LOD | 0.10–2.20 µg/kg | Not Specified | Not Specified |
| LOQ | 0.30–8.50 µg/kg | 10 ng/mL | 10 ng/mL |
| Recovery | >75% | >94.1% | 99.6% |
References
- 1. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Amoxicillin-associated interference in an HPLC-EC assay for urinary fractionated metanephrines: potential pitfall in pheochromocytoma biochemical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A simple sample preparation method for measuring amoxicillin in human plasma by hollow fiber centrifugal ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anc.razi.ac.ir [anc.razi.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma | MDPI [mdpi.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Amoxicillin Analysis Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of amoxicillin in biological matrices, adhering to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable analytical method for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Comparative Analysis of Validated LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is critical for obtaining accurate and reproducible data. The following tables summarize the performance characteristics of several published methods for amoxicillin quantification, providing a clear comparison of their key validation parameters.
| Parameter | Method 1 (Solid Phase Extraction) | Method 2 (Protein Precipitation) | Method 3 (UPLC-MS/MS) |
| Linearity Range (ng/mL) | 100 - 15000 | 10 - 15000[1][2][3][4] | 10.0 - not specified[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100 | 10[1][2] | 10.0[5] |
| Accuracy (%) | Within ±1.81% of nominal values | -1.26% to 10.9%[1][2][3][4] | Not explicitly stated |
| Precision (% CV) | Intra-run: 3.53%; Inter-run: Not specified | Intra-day: ≤7.08%; Inter-day: Not specified[1][2][3] | Not explicitly stated |
| Recovery (%) | High (exact value not specified) | > 96%[5] | Not explicitly stated |
| Internal Standard (IS) | Gemifloxacin | 4-hydroxytolbutamide[1][2][3] | Not explicitly stated |
| Parameter | Method 4 (HPLC-ESI/MS/MS in Chicken Tissue) | Method 5 (Solid-Phase Extraction) |
| Linearity Range (µg/kg) | Not specified, r² > 0.9968[6] | 0.17 - 17.0 µg/mL[7] |
| Lower Limit of Quantification (LLOQ) (µg/kg) | 0.30 - 8.50[6] | 0.17 µg/mL[7] |
| Accuracy (%) | Not explicitly stated | Intra-day: 94.1% to 108.5%; Inter-day: 95.1% to 105.9%[7] |
| Precision (% CV) | Not explicitly stated | Intra-day: 1.3% to 8.8%; Inter-day: 1.8% to 6.2%[7] |
| Recovery (%) | Not explicitly stated | Mean recovery of 66.3%[7] |
| Internal Standard (IS) | Not explicitly stated | Ampicillin[7] |
Experimental Workflow & Validation Protocol
A robust LC-MS/MS method validation for amoxicillin according to FDA guidelines involves a series of experiments to ensure the method is reliable for its intended purpose.[8][9][10][11]
Caption: Workflow for LC-MS/MS method validation of amoxicillin.
Detailed Experimental Protocols
The following protocols outline the key experiments required for the validation of an LC-MS/MS method for amoxicillin analysis.
Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify amoxicillin from other components in the matrix.
-
Protocol:
-
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
Analyze a blank sample spiked with the internal standard (IS).
-
Analyze a blank sample spiked with amoxicillin at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of amoxicillin and the IS in the blank samples. The response of any interfering peak should be less than 20% of the response of the LLOQ for amoxicillin and less than 5% for the IS.
-
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of amoxicillin. A minimum of six non-zero concentrations is recommended.[9]
-
Analyze the calibration standards in at least three independent runs.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Apply a linear, weighted (e.g., 1/x² or 1/x) regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least three separate analytical runs on at least two different days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
-
-
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Extracted samples (spiked before extraction).
-
Set B: Post-extraction spiked samples (blank matrix extracted, then spiked).
-
Set C: Neat solutions (amoxicillin and IS in solvent).
-
-
Calculate recovery by comparing the peak areas of Set A to Set B.
-
Acceptance Criteria: The recovery of amoxicillin and the IS should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the method.
-
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of ionization by co-eluting matrix components.
-
Protocol:
-
Analyze post-extraction spiked samples prepared from at least six different lots of the biological matrix at low and high concentrations.
-
Calculate the matrix factor by comparing the peak response in the presence of matrix (Set B from recovery) to the peak response in the absence of matrix (Set C from recovery).
-
The IS-normalized matrix factor should also be calculated.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
-
Stability
-
Objective: To evaluate the stability of amoxicillin in the biological matrix under various storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from sample collection to analysis.
-
Stock Solution Stability: Evaluate the stability of amoxicillin and IS stock solutions at room temperature and refrigerated conditions.
-
Post-Preparative Stability: Assess the stability of processed samples in the autosampler.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Head-to-Head Battle of Isotopes: Amoxicillin-13C6 vs. Amoxicillin-d4 as Internal Standards in Bioanalysis
An in-depth comparison for researchers, scientists, and drug development professionals on the performance of Amoxicillin-13C6 and Amoxicillin-d4 as internal standards for the quantitative analysis of amoxicillin. This guide synthesizes available experimental data to inform the selection of the most suitable internal standard for precise and accurate bioanalytical results.
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of active pharmaceutical ingredients (APIs) like amoxicillin is paramount. The gold standard for such analyses, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and correct for variations during sample preparation and analysis. For amoxicillin, two commonly employed SIL-IS are this compound and Amoxicillin-d4. This guide provides a comprehensive comparison of their performance based on available scientific literature, focusing on key analytical parameters to aid researchers in making an informed choice.
Executive Summary: Key Performance Indicators
While direct head-to-head comparative studies are limited in publicly available literature, a thorough review of individual validation reports for methods utilizing either this compound or Amoxicillin-d4 allows for a comparative assessment. In general, both internal standards have been successfully used for the quantification of amoxicillin in various biological matrices. However, theoretical advantages and some experimental data suggest potential differences in their performance, particularly concerning isotopic effects.
| Performance Metric | This compound (Theoretical Advantage) | Amoxicillin-d4 (Reported Experimental Data) | Key Considerations |
| Chromatographic Co-elution | Expected to have near-identical retention time to unlabeled amoxicillin, minimizing the risk of differential matrix effects. | Can exhibit slight chromatographic shifts relative to the unlabeled analyte, which could potentially impact accuracy in the presence of significant matrix effects. | Co-elution is critical for accurate compensation of matrix effects. |
| Matrix Effect | Theoretically less susceptible to differential matrix effects due to closer co-elution. | Studies report effective compensation for matrix interference.[1] | The complexity of the biological matrix can influence the degree of matrix effect. |
| Recovery | Data not readily available in peer-reviewed literature. | Mean recoveries reported to be higher than 87.0%.[1] | Consistent recovery between the analyte and internal standard is crucial. |
| Precision (RSD%) | Data not readily available in peer-reviewed literature. | Relative Standard Deviations (RSDs) reported to be lower than 11.2%.[1] | Indicates the reproducibility of the analytical method. |
| Isotopic Stability | 13C-labeling is generally considered highly stable with no risk of back-exchange. | Deuterium labels on aromatic rings are generally stable, but the potential for back-exchange in certain positions, though low, should be considered. | Isotopic stability ensures the integrity of the internal standard throughout the analytical process. |
Delving into the Data: A Closer Look at Performance
Isotopic Effects and Chromatographic Behavior
The primary theoretical advantage of this compound over Amoxicillin-d4 lies in the mitigation of chromatographic isotope effects. Stable isotopes of heavier elements like 13C cause a negligible change in the physicochemical properties of a molecule compared to its unlabeled counterpart. Consequently, 13C-labeled internal standards tend to co-elute almost perfectly with the native analyte.
In contrast, deuterium (2H) is twice as heavy as protium (1H), and this mass difference can lead to slight changes in the molecule's properties, including its retention behavior in reversed-phase chromatography. This can result in a partial or complete separation of the deuterated internal standard from the unlabeled analyte. While often minor, this chromatographic shift can become problematic in the presence of strong and variable matrix effects, where the analyte and internal standard might be affected differently by interfering compounds, leading to inaccurate quantification.
While specific comparative data for this compound is scarce, the principle of 13C-labeled standards being superior in this regard is a widely accepted concept in the bioanalytical community.
Matrix Effect Compensation
The matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting matrix components, is a significant challenge in bioanalysis. An ideal internal standard should experience the same matrix effect as the analyte, thus providing accurate correction.
Studies utilizing Amoxicillin-d4 have demonstrated its effectiveness in compensating for matrix effects in various matrices, including porcine tissues. One study reported that using Amoxicillin-d4 as an internal standard can effectively eliminate relative matrix interference.[1]
Although direct experimental data for this compound is not available for comparison, its expected closer co-elution with amoxicillin suggests it would theoretically offer more reliable compensation for matrix effects, especially in complex and variable biological samples.
Recovery and Precision
Method validation data for LC-MS/MS assays using Amoxicillin-d4 show good performance in terms of recovery and precision. A study on the determination of amoxicillin in porcine tissues reported mean recoveries higher than 87.0% and relative standard deviations (RSDs) lower than 11.2%.[1] This indicates that methods using Amoxicillin-d4 can be both accurate and reproducible.
Unfortunately, a similar set of quantitative data from a peer-reviewed publication for a validated method using this compound could not be located during the comprehensive literature search for this guide. This data gap prevents a direct, quantitative comparison of these two performance parameters.
Experimental Methodologies: A Glimpse into the Lab
Representative Experimental Protocol using Amoxicillin-d4
This protocol is a synthesized example based on methodologies reported for the analysis of amoxicillin in biological matrices.[1]
1. Sample Preparation (Extraction from Porcine Tissue)
-
Homogenization: Weigh 2.0 g of tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Amoxicillin-d4 solution to the sample.
-
Extraction: Add 10 mL of a phosphate buffer (0.01 M, pH = 6.3) containing trichloroacetic acid (50 mg/mL).
-
Vortexing and Centrifugation: Vortex the sample thoroughly and then centrifuge to separate the supernatant.
-
Solid Phase Extraction (SPE) Clean-up: Load the supernatant onto an Oasis® HLB cartridge for clean-up.
-
Elution: Elute the analyte and internal standard from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both amoxicillin and Amoxicillin-d4.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
Caption: A generalized workflow for the bioanalysis of amoxicillin using a stable isotope-labeled internal standard.
Conclusion and Recommendations
Both this compound and Amoxicillin-d4 are viable internal standards for the LC-MS/MS quantification of amoxicillin. The choice between them may depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method.
-
Amoxicillin-d4 is a well-established internal standard with a significant body of published literature demonstrating its successful application and providing a wealth of validation data. For routine analyses where significant and variable matrix effects are not anticipated, Amoxicillin-d4 is a reliable and proven choice.
-
This compound , from a theoretical standpoint, represents a more ideal internal standard. Its key advantage is the minimal potential for chromatographic separation from the unlabeled amoxicillin, which is crucial for accurate compensation of matrix effects, especially in challenging biological matrices. For researchers developing highly sensitive and robust methods intended for complex studies or facing issues with matrix effects, this compound should be strongly considered, despite the current scarcity of published, detailed performance data.
Recommendation: For new method development, particularly for complex matrices or when the highest level of accuracy is required, it is recommended to evaluate this compound. The initial investment in validating a method with a 13C-labeled standard may lead to a more robust and reliable assay in the long run. However, for established methods or when a well-documented internal standard is preferred, Amoxicillin-d4 remains a solid and scientifically sound option. The ultimate decision should be guided by a thorough method validation that assesses the performance of the chosen internal standard in the specific matrix of interest.
References
A Comparative Guide to Inter-laboratory Quantification of Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of amoxicillin, a widely used β-lactam antibiotic. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance data from multiple studies and outlines the experimental protocols for the most common techniques, offering a valuable resource for inter-laboratory comparison and method validation.
The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput, making the choice dependent on the specific application, be it quality control of bulk drug substances, analysis of pharmaceutical formulations, or pharmacokinetic studies in biological matrices.
Quantitative Performance Comparison
The following tables summarize the validation parameters for different amoxicillin quantification methods as reported in various studies. These values provide a benchmark for laboratories to compare their in-house method performance.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
| 20-160 | 100.06 ± 1.2 | < 2 | - | - | Capsules | [1] |
| 20-100 | 99.26-99.53 | < 2 | 0.4139 | 1.2545 | Bulk Drug/Formulations | [2] |
| 10-100 | ~98.0 | - | 0.2 | 0.7 | Wastewater | [3] |
| 0.05-500 | 97.0 ± 1.6 | - | 0.016 | 0.054 | Wastewater | [4] |
| 1-50 | - | < 5 (CV) | - | - | Human Plasma | [5] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Linearity Range (ng/mL) | Accuracy (% RE) | Precision (% CV) | LOQ (ng/mL) | Matrix | Reference |
| 10-15000 | -1.26 to 10.9 | ≤ 7.08 | 10 | Human Plasma | [6][7] |
| 100-15000 | - | < 3.53 (intra-day) | 100 | Human Plasma | [8] |
| 0.1-200 | - | - | 0.1 | Water | [9] |
Table 3: Other Analytical Methods
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
| Spectrophotometry | 1-150 | 0.074 | - | Pharmaceuticals | [10] |
| Spectrophotometry (FIA) | 5-200 | 1.41 | 4.71 | Pharmaceuticals | [11] |
| Microbiological Assay | - | - | - | Various | [12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are generalized protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely adopted method for amoxicillin quantification due to its robustness and cost-effectiveness.
1. Sample Preparation:
-
Pharmaceutical Formulations: A specific amount of the powdered tablet or capsule content is accurately weighed and dissolved in a suitable solvent, often the mobile phase or a component of it. The solution is then sonicated and diluted to a known concentration.[1][2]
-
Biological Fluids (e.g., Plasma): Protein precipitation is a common sample preparation step. This can be achieved by adding an organic solvent like methanol or acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins.[5]
-
Wastewater: Samples may require filtration and a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering matrix components.[3][4]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used.[2][16][17]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter and is often adjusted to be between 3.0 and 5.0.[16][17]
-
Detection: UV detection is usually performed at a wavelength between 229 nm and 283 nm.[2][17]
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of amoxicillin standards against their known concentrations. The concentration of amoxicillin in the sample is then determined from this curve.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of amoxicillin need to be quantified in complex matrices.
1. Sample Preparation:
-
Plasma: Similar to HPLC, protein precipitation is a common initial step.[6][7] Some methods may employ more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.[8] An internal standard is typically added at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects.[6][7][8]
2. LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 column is frequently used with a gradient elution of a mobile phase consisting of water with an additive like formic acid and an organic solvent such as acetonitrile.[6][7][9]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically in multiple reaction monitoring (MRM) mode. For amoxicillin, common precursor-to-product ion transitions are monitored.[6][7][18]
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
Microbiological Assay
Microbiological assays are based on the principle of measuring the inhibition of microbial growth by the antibiotic. These assays determine the potency of the antibiotic.
1. Principle:
-
The diameter of the zone of inhibition produced by a known concentration of the antibiotic is compared to that produced by a standard preparation. This method directly measures the biological activity of the antibiotic.[12][19]
2. Methodology:
-
An agar plate is uniformly seeded with a susceptible microorganism (e.g., Staphylococcus aureus or Bacillus subtilis).[14]
-
Cylinders or wells are placed on the agar surface and filled with standard and sample solutions.
-
The plates are incubated under controlled conditions to allow for microbial growth and the formation of inhibition zones.[19]
-
The diameters of the inhibition zones are measured, and the potency of the sample is calculated by comparing its zone diameter to that of the standard.[19]
Visualizations
Workflow for Inter-laboratory Comparison Study
References
- 1. advancechemjournal.com [advancechemjournal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wseas.com [wseas.com]
- 9. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. banglajol.info [banglajol.info]
- 16. In-house Validation Method for Quantification of Amoxicillin in Medicated Feedingstuffs with the Use of HPLC-DAD Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Isotope Dilution Mass Spectrometry: The Gold Standard for Amoxicillin Analysis
A head-to-head comparison of analytical methods reveals the superior accuracy and precision of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of amoxicillin in various matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available techniques, supported by experimental data and detailed protocols.
The quantification of amoxicillin, a widely used β-lactam antibiotic, is critical in pharmaceutical quality control, pharmacokinetic studies, and residue analysis. While various analytical methods exist, isotope dilution LC-MS/MS has emerged as the benchmark technique due to its high selectivity, sensitivity, and robustness against matrix effects. This guide delves into a comparative analysis of isotope dilution LC-MS/MS against other common methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and spectrophotometry, highlighting the key performance differences.
Quantitative Data Summary
The following table summarizes the reported accuracy and precision of different analytical methods for amoxicillin determination. Isotope dilution LC-MS/MS consistently demonstrates lower relative error and relative standard deviation, underscoring its superior performance.
| Analytical Method | Matrix | Accuracy (% Recovery or % Relative Error) | Precision (% RSD or CV) | Reference |
| Isotope Dilution LC-MS/MS | Human Plasma | -1.26% to 10.9% (relative error) | ≤7.08% | [1] |
| Isotope Dilution LC-MS/MS | Minipig Plasma & Milk | ≥94.1% (recovery) | Not explicitly stated, but method validated as per FDA/EMA guidelines | [2] |
| LC-MS/MS (Internal Standard) | Human Plasma | -1.81% (relative error at LOQ) | 3.53% (at LOQ) | [3] |
| HPLC-UV | Capsules | 99.86 ± 0.69% (recovery) | < 0.5% | [4] |
| UV Spectrophotometry | Capsules | Not explicitly stated, but interchangeable with HPLC for routine analysis | < 1.0% | [4] |
| UPLC-UV | Capsules | Within acceptable limits | Within acceptable limits | [5] |
| Chemometric (PLS) Method | Pharmaceutical Formulations | 98-103% (accuracy) | <8% | [6] |
Experimental Workflows and Methodologies
A clear understanding of the experimental protocols is essential for replicating and comparing analytical methods. Below are detailed workflows for amoxicillin analysis using isotope dilution LC-MS/MS and a representative HPLC-UV method.
Isotope Dilution LC-MS/MS Workflow
The use of a stable isotope-labeled internal standard, such as amoxicillin-d4, is central to the isotope dilution method. This internal standard behaves chemically and physically identically to the analyte, compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.
Experimental workflow for amoxicillin analysis using isotope dilution LC-MS/MS.
Detailed Protocol: Isotope Dilution LC-MS/MS
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 25 µL of the amoxicillin-d4 internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 1% (v/v) formic acid in water and vortex for another 30 seconds.[7]
-
Perform solid-phase extraction (SPE) using a pre-conditioned cartridge.[7]
-
Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.[7]
-
Elute the analytes with the mobile phase.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is typical.[2][8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is generally used.[2][9]
-
MRM Transitions:
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of amoxicillin to amoxicillin-d4 against the concentration of the calibration standards.
-
The concentration of amoxicillin in the unknown samples is then determined from this calibration curve.
Comparative Method: HPLC-UV
High-performance liquid chromatography with ultraviolet detection is a more widely available and less expensive technique compared to LC-MS/MS. However, it can be more susceptible to matrix interferences and generally has lower sensitivity.
Logical Relationship of Analytical Method Choice
The selection of an appropriate analytical method is often a balance between the required performance characteristics and available resources.
References
- 1. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. wseas.com [wseas.com]
- 4. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Accurate Quantification of Amoxicillin in Different Drug Formulations using Advanced Chemometric Methods | Jordan Journal of Pharmaceutical Sciences [archives.ju.edu.jo]
- 7. zenodo.org [zenodo.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
A Comparative Guide to the Quantitative Analysis of Amoxicillin in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of amoxicillin in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of common analytical methods, focusing on linearity and the range of detection, supported by experimental data from published studies.
Comparison of Analytical Methods
The determination of amoxicillin concentrations in plasma is predominantly achieved through High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A microbiological assay is also a viable, albeit less common, alternative. Each method offers distinct advantages in terms of sensitivity, selectivity, and linear range.
| Analytical Method | Linear Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) |
| LC-MS/MS | 10 - 15,000 ng/mL | 10 ng/mL | 15,000 ng/mL | ≥ 0.9945 |
| LC-MS/MS | 100 - 15,000 ng/mL | 100 ng/mL | 15,000 ng/mL | ≥ 0.9900[1][2] |
| LC-MS/MS | 0.17 - 17.0 µg/mL | 0.17 µg/mL | 17.0 µg/mL | Not Reported[3] |
| LC-MS/MS | 0.090 - 5.00 µg/mL | 80.36 ng/mL | 5.00 µg/mL | 0.9990[4] |
| HPLC-UV | 1 - 100 mg/L | 0.5 mg/L | 100 mg/L | ≥ 0.98[5][6][7][8] |
| HPLC-UV | 0.1 - 15 µg/mL | 0.1 µg/mL | 15 µg/mL | Not Reported[9] |
| HPLC-UV | 0.5 - 20.0 µg/mL | 0.50 µg/mL | 20.0 µg/mL | 0.9948[10] |
| HPLC with Fluorescence Detection | 0.1 - 15 µg/mL | 0.1 µg/mL | 15 µg/mL | Not Reported[9] |
| Microbiological Assay | 0.06 - 15.6 µg/mL | 0.06 µg/mL | 15.6 µg/mL | 0.978[11] |
Experimental Workflows
A typical analytical workflow for the quantification of amoxicillin in plasma involves several key steps, from sample collection to data analysis. The specific details of each step vary depending on the chosen analytical method.
Caption: General workflow for amoxicillin analysis in plasma.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it a gold standard for bioanalytical studies.
-
Sample Preparation:
-
To 100 µL of human K2-EDTA plasma, add an internal standard (e.g., 4-hydroxytolbutamide)[12][13].
-
Deproteinize the sample by adding 300 µL of ice-cold acetonitrile[13].
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins[13].
-
Perform a back-extraction by adding a mixture of distilled water and dichloromethane to the supernatant[12][13].
-
The resulting aqueous upper layer is then injected into the LC-MS/MS system[13].
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for routine analysis.
-
Sample Preparation:
-
Chromatographic Conditions:
-
UV Detection:
Microbiological Assay
This bioassay measures the antibiotic's activity rather than its concentration directly.
-
Sample Preparation:
-
Plasma samples are typically diluted with a suitable buffer.
-
Standard solutions of amoxicillin are prepared in pooled plasma.
-
-
Assay Procedure:
-
An agar medium is seeded with a susceptible microorganism (e.g., Streptococcus pneumoniae)[11].
-
Wells are created in the agar, and plasma samples and standards are added to the wells[11].
-
The plates are incubated to allow for bacterial growth.
-
The diameter of the zones of inhibition around each well is measured[11].
-
-
Quantification:
-
A standard curve is constructed by plotting the logarithm of the amoxicillin concentration against the diameter of the inhibition zones[11].
-
The concentration of amoxicillin in the plasma samples is then determined from this standard curve.
-
The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on key experimental requirements.
References
- 1. A simple sample preparation method for measuring amoxicillin in human plasma by hollow fiber centrifugal ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 4. advancechemjournal.com [advancechemjournal.com]
- 5. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 6. interesjournals.org [interesjournals.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. wseas.com [wseas.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. zenodo.org [zenodo.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. mdpi.com [mdpi.com]
Limit of quantification (LOQ) determination for amoxicillin in wastewater
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methods for determining the limit of quantification (LOQ) of amoxicillin in wastewater.
The increasing presence of pharmaceuticals in the environment necessitates robust and sensitive analytical methods for their detection and quantification in complex matrices like wastewater. Amoxicillin, a widely used β-lactam antibiotic, is frequently detected in environmental water samples. This guide provides a comparative overview of three common analytical techniques for determining the limit of quantification (LOQ) of amoxicillin in wastewater: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Analytical Methods
The choice of analytical method for amoxicillin quantification in wastewater depends on several factors, including the required sensitivity, sample throughput, cost, and the nature of the research. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and ELISA based on published experimental data.
Table 1: Comparison of Limit of Quantification (LOQ) for Amoxicillin in Aqueous Matrices
| Analytical Method | Limit of Quantification (LOQ) | Matrix |
| HPLC-UV | 54 µg/L[1][2] | Wastewater |
| HPLC-UV | 700 µg/L (0.7 µg/mL)[3][4] | Wastewater |
| HPLC-UV | 98 µg/L[5] | Aqueous Matrix |
| LC-MS/MS | 0.25 µg/L (0.25 ng/mL) [6] | River Water |
| LC-MS/MS | 1-10 ng/L (Method Detection Limit) [7] | Treated Water |
| ELISA | 1 µg/L (1 ppb) (LOD)[1] | Raw Milk |
Table 2: Key Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Selectivity | Moderate | High | High (specific to target molecule) |
| Sensitivity | µg/L range | ng/L range | ng/L to µg/L range |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Low | High | Low to Moderate |
| Matrix Interference | High | Low to Moderate | Can be significant |
| Speed | Slower | Slowest | Fast |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols for the determination of amoxicillin LOQ in wastewater using HPLC-UV and LC-MS/MS, based on common practices reported in the literature.
HPLC-UV Method for Amoxicillin Quantification
This method is widely used due to its simplicity and lower cost but is generally less sensitive than LC-MS/MS.[8]
1. Sample Preparation:
-
Wastewater samples are collected and filtered through a 0.45 µm filter to remove particulate matter.[8]
-
For spiked samples, a known concentration of amoxicillin standard is added to the wastewater matrix.[8]
-
Depending on the expected concentration, samples may be diluted with deionized water.[8]
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Inertsil) is commonly used.[8]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol) is typical. The ratio is optimized for best separation.[9]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[9]
-
Detection: UV detection is performed at a wavelength of approximately 230 nm.[1][2]
-
Injection Volume: Typically 20 µL.[9]
3. LOQ Determination:
-
A calibration curve is constructed by injecting a series of amoxicillin standards of known concentrations.[1][2]
-
The LOQ is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, often calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
LC-MS/MS Method for Amoxicillin Quantification
LC-MS/MS offers high sensitivity and selectivity, making it suitable for detecting trace levels of amoxicillin in complex environmental samples.[6]
1. Sample Preparation (with Solid-Phase Extraction - SPE):
-
Wastewater samples are filtered to remove suspended solids.
-
An internal standard (e.g., deuterated amoxicillin) is added to the sample.
-
The sample is passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analyte and remove interfering matrix components.
-
The analyte is then eluted from the cartridge with a suitable solvent (e.g., methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is typically used for separation.[6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is common.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for amoxicillin.[7]
3. LOQ Determination:
-
A calibration curve is prepared using matrix-matched standards.
-
The LOQ is established as the lowest concentration that provides a signal-to-noise ratio of at least 10 and can be measured with acceptable precision and accuracy.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for determining the LOQ of amoxicillin in wastewater using HPLC-UV and LC-MS/MS.
Concluding Remarks
The selection of an appropriate analytical method for the determination of amoxicillin in wastewater is a critical step in environmental monitoring and research.
-
HPLC-UV is a cost-effective and accessible technique suitable for screening and for wastewater samples with expected higher concentrations of amoxicillin. However, its sensitivity and selectivity are limited, which may not be sufficient for detecting the low concentrations often found in treated wastewater.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, enabling the quantification of amoxicillin at environmentally relevant concentrations (ng/L levels).[6] The use of an internal standard and MS/MS detection minimizes matrix effects, leading to more accurate and reliable results. The trade-off is the higher cost of instrumentation and analysis.
-
ELISA presents a rapid and high-throughput screening tool. While specific LOQ data for amoxicillin in wastewater is not as readily available as for other methods, its high sensitivity in other matrices suggests its potential for this application.[1] ELISA can be particularly useful for rapid screening of a large number of samples before a more rigorous and quantitative analysis by LC-MS/MS. However, cross-reactivity with other similar compounds can be a limitation.
For researchers requiring high accuracy and the ability to detect trace amounts of amoxicillin in complex wastewater matrices, LC-MS/MS is the recommended method. For routine monitoring where higher concentrations are expected or for preliminary screening, HPLC-UV and ELISA are viable and more economical alternatives.
References
- 1. AMO (Amoxicillin) ELISA Kit - Elabscience® [elabscience.com]
- 2. Removal of Amoxicillin From Wastewater Onto Activated Carbon: Optimization of Analytical Parameters by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
- 9. Behavior of amoxicillin in wastewater and river water: identification of its main transformation products by liquid chromatography/electrospray quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Amoxicillin Quantification
A detailed analysis of two common analytical techniques for the quantification of amoxicillin, providing researchers, scientists, and drug development professionals with a comprehensive guide to aid in method selection and cross-validation.
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Amoxicillin, a widely used β-lactam antibiotic, is no exception. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist in the selection of the most appropriate technique and to facilitate cross-validation between them.
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that an alternative analytical procedure will provide data of comparable quality to the primary method. This is particularly important when transferring methods between laboratories, or when a more advanced technique like LC-MS/MS is used to supplement or replace a more traditional method like HPLC-UV.
Experimental Protocols
Detailed methodologies for the quantification of amoxicillin using both HPLC-UV and LC-MS/MS are outlined below. These protocols are synthesized from validated methods reported in scientific literature.
HPLC-UV Method
This method is suitable for the routine quality control of amoxicillin in pharmaceutical dosage forms.
-
Sample Preparation: A powdered sample of the drug product is accurately weighed and dissolved in a suitable diluent, typically a mixture of the mobile phase or water and a buffer. The solution is then sonicated and filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of a phosphate buffer (pH 5.0) and methanol in a ratio of 95:5 (v/v) is often employed.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 220 nm or 230 nm.[2][3]
-
Injection Volume: 20 µL.[1]
-
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of amoxicillin in complex biological matrices like plasma.
-
Sample Preparation: For plasma samples, protein precipitation is a common sample preparation technique. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant can be further diluted before injection.[4][5] Solid-phase extraction (SPE) can also be used for cleaner samples and to achieve lower detection limits.[6]
-
Chromatographic Conditions:
-
Column: A C18 column with smaller particle size (e.g., 100 x 2.1 mm, 1.6 µm) is often used for faster analysis.[7]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile is common.[7][8]
-
Flow Rate: A flow rate of 0.4 to 0.5 mL/min is typical.[7][8]
-
Injection Volume: 10 µL.[9]
-
-
Mass Spectrometric Conditions:
Comparative Data Summary
The following table summarizes the key performance characteristics of the HPLC-UV and LC-MS/MS methods for amoxicillin analysis, based on data from various validated methods.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 79.51 - 315.32 µg/mL[1][2] | 10 - 15000 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.999[10][11] | > 0.994[8] |
| Accuracy (% Recovery) | 99.18% - 99.42%[12] | 96.3% - 112.7%[7] |
| Precision (%RSD) | < 2%[12] | Intra-day: ≤7.08%, Inter-day: ≤7.08%[8] |
| Limit of Detection (LOD) | 0.039 µg/mL[13][14] | 0.6 µg/kg[15] |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL[13][14] | 10 ng/mL[8] |
| Selectivity/Specificity | Good for pharmaceutical formulations, but susceptible to interference from co-eluting compounds.[10] | High, due to the specificity of MRM transitions, making it suitable for complex matrices.[4] |
| Run Time | ~8 minutes[12] | 2 - 7.5 minutes[4][5] |
Cross-Validation Workflow
The process of cross-validating an HPLC-UV method with an LC-MS/MS method involves several key steps to ensure the comparability of the results. This workflow is crucial for method transfer and for establishing the interchangeability of the two techniques.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. wseas.com [wseas.com]
- 5. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness of Analytical Methods for Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the robustness of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of amoxicillin. Robustness, a critical parameter in analytical method validation, ensures that the method remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This document summarizes key performance data from various studies and provides detailed experimental protocols to aid in the selection and implementation of a suitable analytical method for amoxicillin.
Comparison of HPLC Method Validation Parameters
The following table summarizes the validation parameters of different RP-HPLC methods developed for the determination of amoxicillin, with a focus on robustness. The data has been compiled from various scientific publications.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Potassium dihydrogen phosphate buffer and methanol (95:05 v/v)[1] | Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78 v/v)[2] | Monobasic potassium phosphate (KH2PO4) buffer with methanol (95:05 v/v)[3][4] | 0.01 M potassium dihydrogen phosphate (pH 5.0) buffer: acetonitrile (15:85)[5][6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min[3][4] | 5.0 mL/min[5][6] |
| Detection Wavelength | 283 nm[1] | 283 nm[2] | 230 nm[4] | 225 nm[5][6] |
| Linearity Range | 20-100 µg/mL[1] | 10-100 µg/mL[2] | 20-160 µg/mL[3][4] | 300-1500 µg/mL[5][6] |
| Correlation Coefficient (r²) | 0.9996[1] | 0.999[2] | 0.9998[3] | 0.9991[5][6] |
| Accuracy (% Recovery) | 99.26-99.53%[1] | Not explicitly stated | 100.06 ± 1.2%[3] | 99.95-100.72%[5][6] |
| Precision (%RSD) | < 2%[1] | Not explicitly stated | Intra-day: 0.3%, Inter-day: 0.7%[4] | < 2%[5][6] |
| Limit of Detection (LOD) | 0.4139 µg/mL[1] | 0.2 µg/mL[7] | 0.082 µg/mL[8] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 1.2545 µg/mL[1] | 0.7 µg/mL[7] | 0.251 µg/mL[8] | Not explicitly stated |
| Robustness Parameters Varied | Flow rate (0.9 and 1.1 mL/min)[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on commonly cited practices in the referenced literature.
Standard and Sample Solution Preparation
Standard Stock Solution: Accurately weigh and dissolve 100 mg of Amoxicillin reference standard in a 100 mL volumetric flask containing approximately 50 mL of the mobile phase. Sonicate the solution for 20 minutes and then dilute to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.[1][3] Subsequent dilutions are made from this stock solution to prepare working standards for linearity, accuracy, and precision studies.
Sample Solution (from Tablets): Weigh and finely powder 25 tablets, each containing 250 mg of Amoxicillin.[1] Accurately weigh a quantity of the powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1] Make up the volume to the mark with the mobile phase. Filter the resulting solution through a 0.45 µm membrane filter.[2] Further dilute the solution as required to fall within the linearity range of the method.
Robustness Testing Protocol
Robustness is evaluated by making small, deliberate changes to the chromatographic conditions to assess the method's reliability. The effect of these changes on parameters like retention time, peak area, and tailing factor is observed.
Typical Parameters for Variation:
-
Flow Rate: Varied by ±0.1 mL/min or ±10% from the nominal flow rate. For a nominal flow rate of 1.0 mL/min, the tested flow rates would be 0.9 mL/min and 1.1 mL/min.[1]
-
Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer is varied by ±2%. For a mobile phase of Methanol:Buffer (5:95), the composition would be changed to 3:97 and 7:93.
-
pH of the Mobile Phase Buffer: The pH of the buffer is adjusted by ±0.2 units.
-
Column Temperature: If a column oven is used, the temperature is varied by ±5 °C.
-
Wavelength of Detection: The detection wavelength is varied by ±2 nm.
The system suitability parameters (e.g., theoretical plates, tailing factor, resolution) are evaluated under each varied condition and should remain within the acceptance criteria defined in the validation protocol.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the drug substance to various stress conditions to produce degradation products.
-
Acid Stress: The drug product is treated with 0.1M HCl for 1 hour at room temperature.[5]
-
Alkali Stress: The drug product is treated with 0.1M NaOH for 1 hour at room temperature.[5]
-
Neutral (Water) Stress: The drug product is hydrolyzed in water for 6 hours at room temperature.[5]
-
Oxidative Stress: The drug product is treated with a solution of hydrogen peroxide.
-
Thermal Stress: The drug substance is exposed to dry heat.
-
Photolytic Stress: The drug substance is exposed to UV light.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the HPLC method. The chromatograms are examined for the resolution of the amoxicillin peak from any degradation product peaks.
Visualizations
Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting a robustness study of an analytical method.
Caption: A flowchart illustrating the key steps in a robustness testing protocol.
Logical Relationship in Method Validation
This diagram shows the hierarchical relationship of robustness within the broader context of analytical method validation.
Caption: The position of robustness among other key analytical method validation parameters.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. advancechemjournal.com [advancechemjournal.com]
- 4. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Stress Degradation Studies On Amoxicillin And Cloxacillin In Dosage Form By Hplc - Neliti [neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. Testing amoxicillin levels in resistance cases at Tasikmalaya Health Center. [wisdomlib.org]
Amoxicillin-13C6: A Comparative Guide to Specificity and Selectivity in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of amoxicillin in complex biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is critical to ensure the reliability of bioanalytical methods, mitigating matrix effects and variability in sample processing. This guide provides an objective comparison of Amoxicillin-13C6, a stable isotope-labeled (SIL) internal standard, with alternative standards for the quantification of amoxicillin in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as 13C, 2H (deuterium), or 15N, these standards are chemically identical to the analyte of interest but have a different mass. This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus providing the most accurate correction for analytical variability.[3] this compound serves as an ideal internal standard for amoxicillin, offering a mass shift that allows for clear differentiation by the mass spectrometer while maintaining the same chromatographic retention time and ionization efficiency as the unlabeled drug.
Performance Comparison of Internal Standards
The following tables summarize the performance of analytical methods for amoxicillin quantification using a stable isotope-labeled internal standard (as a proxy for this compound) and various structural analog internal standards. It is important to note that the data presented is a compilation from different studies and direct head-to-head comparisons within a single study are limited. Methodological differences across studies should be considered when interpreting these results.
Table 1: Method Validation Parameters for Amoxicillin Quantification with a Stable Isotope-Labeled Internal Standard
| Parameter | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| Stable Isotope Labeled IS | Minipig Plasma & Milk | 10 - 10,000 | 10 | ≤ 12.9 | Not Reported | 90.2 - 116.5 | ≥ 94.1 | [4] |
Table 2: Method Validation Parameters for Amoxicillin Quantification with Structural Analog Internal Standards
| Internal Standard | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| 4-hydroxytolbutamide | Human Plasma | 10 - 15,000 | 10 | ≤ 5.44 | ≤ 7.08 | -1.26 to 10.9 | Not Reported | [5] |
| Gemifloxacin | Human Plasma | 100 - 15,000 | 100 | < 3.53 | < 5.63 | -1.81 (at LLOQ) | Not Reported | [6] |
| Ampicillin | Human Plasma | 170 - 17,000 | 170 | 1.3 - 8.8 | 1.8 - 6.2 | 94.1 - 108.5 | 66.3 | [7] |
| Cefadroxil | Human Plasma | 1,000 - 50,000 | 1,000 | Not Reported | Not Reported | Not Reported | 90.0 - 98.6 | [8] |
| Penicillin V | Chicken Tissue | Not Reported | 0.30 - 8.50 µg/kg | < 11 | < 10 | > 75 | > 75 | [9] |
As evidenced by the data, methods employing stable isotope-labeled internal standards can achieve high recovery and acceptable precision and accuracy at low limits of quantification. While structural analogs can also yield validated methods, their performance, particularly in terms of recovery, may be less consistent as their physicochemical properties are not identical to amoxicillin. This can lead to differential extraction efficiencies and susceptibility to matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for amoxicillin quantification using both stable isotope-labeled and structural analog internal standards.
Protocol 1: Amoxicillin Quantification using a Stable Isotope-Labeled Internal Standard in Minipig Plasma and Milk
This method utilizes a simple protein precipitation for sample preparation.
-
Sample Preparation:
-
To 100 µL of plasma or milk sample, add 20 µL of the stable isotope-labeled internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and inject into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Protocol 2: Amoxicillin Quantification using a Structural Analog (Gemifloxacin) Internal Standard in Human Plasma
This method employs solid-phase extraction (SPE) for sample clean-up.
-
Sample Preparation:
-
To 0.5 mL of plasma sample, add 20 µL of gemifloxacin internal standard working solution.
-
Add 0.5 mL of 20% orthophosphoric acid and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water and then with a mixture of water and methanol.
-
Elute the analytes with the mobile phase.
-
Inject the eluate into the LC-MS/MS system.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Transitions: Not explicitly stated in the provided summary, but would be specific precursor-product ion pairs for amoxicillin and gemifloxacin.
-
Experimental Workflow Diagram
The following diagram illustrates a typical bioanalytical workflow for the quantification of amoxicillin in a complex matrix using an internal standard.
Caption: Bioanalytical workflow for amoxicillin quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantification of amoxicillin in complex matrices. Its ability to mimic the behavior of the analyte during sample preparation and analysis leads to superior accuracy, precision, and robustness by effectively compensating for matrix effects and procedural losses. While methods using structural analog internal standards can be validated and are often more cost-effective, they may not provide the same level of reliability, particularly when dealing with highly variable matrices. The choice of internal standard should be carefully considered based on the specific requirements of the study, balancing the need for the highest analytical performance with practical considerations such as cost and availability. For pivotal studies in drug development, the investment in a stable isotope-labeled internal standard like this compound is strongly recommended to ensure data of the highest quality and integrity.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wseas.com [wseas.com]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 9. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative recovery studies of different amoxicillin extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of amoxicillin from various matrices is a critical step in analysis, quality control, and formulation development. The choice of extraction method can significantly impact recovery rates, purity, and downstream analytical performance. This guide provides a comparative overview of common amoxicillin extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparative Recovery of Amoxicillin Extraction Techniques
The following table summarizes the reported recovery efficiencies of different amoxicillin extraction methods from various biological and environmental matrices. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, matrices, and analytical methods.
| Extraction Technique | Matrix | Recovery Percentage (%) | Analytical Method | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 96.2 - 102.3 | UPLC-MS/MS | [1] |
| Human Plasma | 96.6 | HPLC-MS/MS | [2] | |
| Bovine Plasma | 78.2 | HPLC-UV | [3] | |
| Protein Precipitation (PP) | Human Plasma | 90.0 - 98.6 | HPLC-UV | [4] |
| Human Plasma | 86.7 - 87.4 | LC-MS/MS | [5] | |
| Rabbit Plasma | >80 | HPLC | [6] | |
| Liquid-Liquid Extraction (LLE) | Aqueous Solution | 93.5 (TEA) - 96 (MDEHPA) | UV-Vis Spectroscopy | [7] |
| Chicken Muscle | 64 - 87 | LC-MS/MS | [8] | |
| Aqueous Two-Phase Extraction (ATPS) | Medical Wastewater | 96.4 | Not Specified | [9][10] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and offer a starting point for method development and optimization.
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a study for the determination of amoxicillin in human plasma using UPLC-MS/MS.[1]
-
Cartridge Conditioning: A Phenomenex Strata-X (30 mg, 1 cc) SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: 250 µL of human plasma is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 1 mL of deionized water to remove interfering substances.
-
Elution: Amoxicillin is eluted from the cartridge with 1 mL of a mobile phase solution (acetonitrile: 2.0 mM ammonium formate).
-
Analysis: The eluate is then analyzed by UPLC-MS/MS.
Protein Precipitation (PP) from Human Plasma
This protocol is a common and rapid method for sample clean-up, as described for the analysis of amoxicillin in human plasma by HPLC-UV.[4]
-
Sample Preparation: To 200 µL of a human plasma sample in a polypropylene tube, add 15 µL of an internal standard solution.
-
Precipitation: Add 400 µL of cold methanol to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture briefly and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer 100 µL of the clear supernatant to an injection vial.
-
Analysis: Inject 20 µL of the supernatant into the HPLC system.
Liquid-Liquid Extraction (LLE) from Aqueous Solution
This protocol is based on a study for the removal of amoxicillin from environmental waters.[7]
-
Sample and Solvent Preparation: Prepare a 5 mL aqueous sample containing amoxicillin. Prepare an equal volume of an organic solvent (e.g., toluene) containing an extractant such as Triethylamine (TEA) or Mono-di-ethylhexyl phosphoric acid (MDEHPA).
-
Extraction: Mix the aqueous sample and the organic solvent in a glass beaker and stir at 450 rpm for a specified time (e.g., 5-25 minutes) at room temperature.
-
Phase Separation: Centrifuge the mixture at 6,000 rpm for 4 minutes to separate the aqueous and organic phases.
-
Aqueous Phase Analysis: Collect the lower aqueous phase for determination of the remaining amoxicillin concentration using UV-Vis spectroscopy.
Aqueous Two-Phase Extraction (ATPS) from Wastewater
This protocol describes an environmentally friendly method for amoxicillin removal from medical wastewater.[9][10]
-
System Preparation: Create an aqueous two-phase system using Polyethylene glycol (PEG) 6000 as the extractant and a salt solution (e.g., K2HPO4) as the separating agent.
-
Extraction: Introduce the amoxicillin-containing wastewater sample into the ATPS.
-
Mixing and Separation: Mix the system at a controlled speed (e.g., 500 rpm) for a specified duration to allow for the partitioning of amoxicillin into the PEG-rich phase. The phases will then separate upon standing.
-
Analysis: The concentration of amoxicillin in the phases can be determined to calculate the extraction efficiency. Optimal conditions reported include a temperature of 44.3°C and a salt concentration of 42.6 wt.%.[9][10]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described amoxicillin extraction techniques.
References
- 1. zenodo.org [zenodo.org]
- 2. interesjournals.org [interesjournals.org]
- 3. journals.asm.org [journals.asm.org]
- 4. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
Safety Operating Guide
Proper Disposal of Amoxicillin-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Amoxicillin-13C6, a stable isotope-labeled form of the antibiotic amoxicillin.
This compound is labeled with a non-radioactive, stable isotope of carbon (¹³C).[1][][3] This is a critical distinction from radiolabeled compounds, as it means no special precautions for radioactivity are necessary for its disposal.[1] The disposal process for stable isotope-labeled compounds generally aligns with the procedures for their unlabeled chemical counterparts.[1][] However, as a pharmaceutical compound, the disposal of this compound is also subject to regulations governing pharmaceutical waste.
Key Disposal Considerations
The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5][6]
| Characteristic | Guideline | Regulatory Oversight |
| Isotope Type | Stable (non-radioactive) | No specific radiological handling required. |
| Chemical Nature | Pharmaceutical (Antibiotic) | Disposal must comply with pharmaceutical waste regulations. |
| Hazardous Waste | Must be evaluated based on RCRA characteristics (ignitability, corrosivity, reactivity, toxicity). | Environmental Protection Agency (EPA) |
| Controlled Substance | Amoxicillin is not a controlled substance. | Drug Enforcement Administration (DEA) regulations are not applicable. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[5] This involves assessing if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. The Safety Data Sheet (SDS) for Amoxicillin should be consulted for this information.[7][8]
-
Segregation:
-
Do not mix this compound waste with general laboratory waste.[1]
-
Segregate it into a designated container for non-hazardous or hazardous pharmaceutical waste, as determined in the initial assessment.
-
Ensure the container is clearly labeled as "Pharmaceutical Waste" and includes the name of the compound.
-
2. Containerization and Labeling:
-
Use a dedicated, leak-proof container appropriate for chemical waste.
-
Label the container with the following information:
-
"Pharmaceutical Waste for Disposal"
-
"this compound"
-
Approximate quantity or concentration
-
Date of accumulation
-
Associated hazards (if any, based on the SDS)
-
3. Storage Prior to Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[7]
-
Follow the storage condition recommendations on the product's SDS, which may include refrigeration.[7]
4. Final Disposal:
-
Do Not Dispose Down the Drain: Never dispose of pharmaceutical waste, including this compound, down the sanitary sewer.[4][9]
-
Engage a Certified Waste Management Vendor: The recommended and most compliant method for disposal is to use a licensed hazardous or pharmaceutical waste disposal company.[1][4] These companies are equipped to handle and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The most common and EPA-recommended treatment method for pharmaceutical waste is incineration at a permitted facility.[4][5]
-
Documentation: Maintain a record of the disposal, including the name of the waste, quantity, disposal date, and the manifest from the waste management vendor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and requirements.
References
- 1. moravek.com [moravek.com]
- 3. Isotope Labelled Compounds [simsonpharma.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
